Product packaging for Diisobutyl sulfoxide(Cat. No.:CAS No. 3085-40-3)

Diisobutyl sulfoxide

Cat. No.: B1605190
CAS No.: 3085-40-3
M. Wt: 162.3 g/mol
InChI Key: MCDJZKPTBCWNSJ-UHFFFAOYSA-N
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Description

Diisobutyl sulfoxide is a useful research compound. Its molecular formula is C8H18OS and its molecular weight is 162.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18OS B1605190 Diisobutyl sulfoxide CAS No. 3085-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(2-methylpropylsulfinyl)propane
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InChI

InChI=1S/C8H18OS/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3
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InChI Key

MCDJZKPTBCWNSJ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)CC(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18OS
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DSSTOX Substance ID

DTXSID70184861
Record name Isobutyl sulfoxide
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Molecular Weight

162.30 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Diisobutyl sulfoxide
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CAS No.

3085-40-3
Record name 2-Methyl-1-[(2-methylpropyl)sulfinyl]propane
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Record name DIISOBUTYL SULFOXIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Diisobutyl Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of diisobutyl sulfoxide, a valuable organosulfur compound. The information compiled herein is intended to furnish researchers, scientists, and professionals in drug development with the necessary details to produce and purify this compound for various applications. This document outlines a robust synthetic protocol, details purification methodologies, and presents available physicochemical and characterization data.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the oxidation of its corresponding sulfide, diisobutyl sulfide. Among the various oxidizing agents available, hydrogen peroxide in an acidic medium offers a "green" and highly selective route, minimizing over-oxidation to the corresponding sulfone.

General Reaction Scheme

The oxidation of diisobutyl sulfide to this compound proceeds as follows:

(CH₃)₂CHCH₂SCH₂CH(CH₃)₂ + H₂O₂ → (CH₃)₂CHCH₂S(O)CH₂CH(CH₃)₂ + H₂O

Experimental Protocol: Oxidation of Diisobutyl Sulfide

The following is a generalized experimental protocol adapted from established methods for the oxidation of sulfides to sulfoxides using hydrogen peroxide.[1]

Materials:

  • Diisobutyl sulfide

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • 4 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve diisobutyl sulfide (1 equivalent) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (4 equivalents) to the stirred solution at room temperature using a dropping funnel. The addition should be controlled to maintain the reaction temperature.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

Quantitative Data for Synthesis
ParameterValueReference
Starting MaterialDiisobutyl sulfideN/A
Oxidizing AgentDihydrogen peroxide[1]
SolventDichloromethane/WaterN/A
CatalystBromineN/A
Reaction Temperature20 °CN/A
Reaction Time24 hN/A
Yield 96% N/A

Note: While a 96% yield has been reported for a similar synthesis, specific quantities and detailed reaction conditions for this compound were not fully available in the reviewed literature.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts (such as the corresponding sulfone), and residual solvents. Common purification techniques for sulfoxides include vacuum distillation, column chromatography, and recrystallization.

Experimental Protocol: Purification by Vacuum Distillation

Apparatus:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

  • Place the crude this compound in the distillation flask.

  • Gradually apply vacuum and begin heating the distillation flask.

  • Collect the fraction corresponding to the boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

  • Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Appropriate eluent system (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of this compound

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₈OS
Molecular Weight 162.29 g/mol
CAS Number 3085-40-3
Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals corresponding to the isobutyl groups would be expected. Specifically, a doublet for the six methyl protons, a multiplet for the methine proton, and a multiplet for the two methylene protons adjacent to the sulfoxide group.
¹³C NMR Signals for the three distinct carbon environments in the isobutyl group: the methyl carbons, the methine carbon, and the methylene carbon attached to the sulfur atom.
IR Spectroscopy A strong absorption band characteristic of the S=O stretching vibration, typically in the range of 1030-1070 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z = 162. Fragmentation patterns would likely involve the loss of isobutyl or smaller alkyl fragments.

Visualizing the Workflow

Synthesis Workflow

Synthesis_Workflow Start Diisobutyl Sulfide in Glacial Acetic Acid Oxidation Addition of 30% Hydrogen Peroxide Start->Oxidation Oxidant Addition Reaction Stirring at Room Temperature Oxidation->Reaction Neutralization Neutralization with 4M NaOH Reaction->Neutralization Extraction Extraction with Dichloromethane Neutralization->Extraction Drying Drying over Anhydrous Na2SO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration End Crude Diisobutyl Sulfoxide Concentration->End

Caption: Workflow for the synthesis of this compound.

Purification Logic

Purification_Logic cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography Crude_Product Crude this compound Choice Purification Method Choice Crude_Product->Choice Distillation_Setup Short-Path Distillation Choice->Distillation_Setup High Boiling Point Column_Prep Silica Gel Column Choice->Column_Prep Close Boiling Impurities Collect_Fraction Collect Product Fraction Distillation_Setup->Collect_Fraction Pure_Product_Dist Pure this compound Collect_Fraction->Pure_Product_Dist Elution Elute with Hexane/EtOAc Column_Prep->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product_Chrom Pure this compound Solvent_Removal->Pure_Product_Chrom

References

Technical Guide to the Physical Properties of Diisobutyl Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl sulfoxide (DIBSO) is an organic sulfoxide compound with the chemical formula C8H18OS. While less common than its lower molecular weight analog, dimethyl sulfoxide (DMSO), DIBSO and similar branched-chain sulfoxides are of interest for their potential as solvents, ligands, and synthetic intermediates. The isobutyl groups introduce greater steric hindrance around the sulfinyl functional group compared to linear analogs, which can influence its physical and chemical properties, such as its coordinating ability and solvent characteristics. This guide provides a summary of the known physical properties of this compound, along with comparative data for its isomers, and details generalized experimental protocols for their determination.

Core Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available data for this compound and provides a comparison with its structural isomers, di-n-butyl sulfoxide and di-tert-butyl sulfoxide, to offer a broader context of the physical properties of C8 sulfoxides.

PropertyThis compoundDi-n-butyl SulfoxideDi-tert-butyl Sulfoxide
CAS Number 3085-40-32168-93-62211-92-9
Molecular Formula C8H18OSC8H18OSC8H18OS
Molecular Weight 162.30 g/mol 162.29 g/mol [1]162.30 g/mol [2]
Density 0.949 g/cm³0.832 g/mL at 25 °C[1][3]0.953 g/cm³[2]
Melting Point Not available31-34 °C[1]Not available
Boiling Point 263.4 °C at 760 mmHg250 °C[1][3]250.2 °C at 760 mmHg[2]
Flash Point 113.1 °C121 °C (249.8 °F)[4][5]105.1 °C[2]
Dipole Moment 3.90 D3.99 D[3]Not available
Solubility in Water Not availableSlightly soluble[1][4]Not available

Experimental Protocols

Determination of Melting Point

For organic compounds that are solid at or near room temperature, the melting point can be determined as follows:

  • Sample Preparation: A small amount of the solid compound is finely ground into a powder.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.

  • Melting Point Apparatus: The loaded capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined using the following method:

  • Apparatus Setup: A small amount of the liquid is placed in a test tube or a distillation flask. A boiling chip is added to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.

  • Heating: The liquid is gently heated.

  • Equilibrium and Reading: As the liquid boils, the vapor temperature will rise and then stabilize. The constant temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point. For smaller samples, a Thiele tube apparatus can be used.

Determination of Density

The density of a liquid can be determined using a pycnometer or by direct mass and volume measurements:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.

  • Volume of Liquid: A known volume of the liquid is added to the graduated cylinder. If using a pycnometer, it is filled to its calibrated volume.

  • Mass of Container and Liquid: The mass of the container with the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Solubility

The solubility of a compound in various solvents is determined by the following procedure:

  • Sample and Solvent Addition: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube. A small volume of the solvent (e.g., 1 mL) is added.

  • Mixing: The mixture is agitated or stirred thoroughly to promote dissolution.

  • Observation: The mixture is observed to determine if the solute has completely dissolved. If it has, the compound is classified as soluble. If not, it is classified as insoluble or partially soluble.

  • Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to determine solubility at elevated temperatures.

Experimental Workflow Visualization

As specific experimental workflows involving this compound are not prominently documented, a generalized workflow for the synthesis of dialkyl sulfoxides is presented. This common synthetic route involves the oxidation of a corresponding dialkyl sulfide.

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product Dialkyl_Sulfide Dialkyl Sulfide (e.g., Diisobutyl Sulfide) Reaction_Vessel Combine and Stir in Reaction Vessel Dialkyl_Sulfide->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., H2O2, m-CPBA) Oxidizing_Agent->Reaction_Vessel Solvent Solvent (e.g., Acetic Acid, Dichloromethane) Solvent->Reaction_Vessel Quenching Quench Excess Oxidizing Agent Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry with Anhydrous Salt Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Method Purification (e.g., Distillation, Chromatography) Solvent_Removal->Purification_Method Diisobutyl_Sulfoxide This compound Purification_Method->Diisobutyl_Sulfoxide

Caption: Generalized workflow for the synthesis of this compound.

References

Diisobutyl sulfoxide CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl sulfoxide, identified by the CAS number 3085-40-3 , is an organosulfur compound with the molecular formula C8H18OS. While its close relative, dimethyl sulfoxide (DMSO), is a widely utilized solvent and therapeutic agent, this compound is a less common, "rare" chemical. Its primary significance lies in its role as a synthetic intermediate in the production of pharmaceuticals and pesticides. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical structure, properties, synthesis, and known applications.

Chemical Structure and Properties

The chemical structure of this compound features a central sulfur atom double-bonded to an oxygen atom and single-bonded to two isobutyl groups.

Chemical Structure:

Chemical Structure of this compound S S O O S->O C1 CH2 S->C1 C2 CH2 S->C2 CH1 CH C1->CH1 CH3_1 CH3 CH1->CH3_1 CH3_2 CH3 CH1->CH3_2 CH2_ CH2_ C2->CH2_ CH2 CH CH3_3 CH3 CH3_4 CH3 CH2_->CH3_3 CH2_->CH3_4

Caption: 2D representation of the this compound molecule.

A summary of the known quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 3085-40-3[1]
Molecular Formula C8H18OS[1]
Molecular Weight 162.30 g/mol [1]
Density 0.949 g/cm³[1]
Boiling Point 263.4 °C at 760 mmHg[1]
Flash Point 113.1 °C[1]

Synthesis of this compound

The primary method for synthesizing this compound is through the oxidation of its precursor, diisobutyl sulfide.

Experimental Protocol: Oxidation of Diisobutyl Sulfide (General Method)

While specific, detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described. The oxidation of diisobutyl sulfide to this compound is typically achieved using an oxidizing agent in a suitable solvent.

Materials:

  • Diisobutyl sulfide

  • Oxidizing agent (e.g., hydrogen peroxide, a peroxy acid)

  • Solvent (e.g., acetic acid, acetone)

  • Catalyst (optional, e.g., a metal complex)

Procedure:

  • Dissolve diisobutyl sulfide in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

  • Slowly add the oxidizing agent to the solution while maintaining a specific temperature to control the reaction rate and prevent over-oxidation to the sulfone.

  • If a catalyst is used, it is typically added to the sulfide solution before the oxidant.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the point of complete conversion of the starting material.

  • Upon completion, the reaction mixture is worked up to isolate the this compound. This may involve quenching any remaining oxidizing agent, neutralizing the solution, and extracting the product with an organic solvent.

  • The crude product is then purified, for example, by distillation under reduced pressure or by chromatography.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G General Synthesis Workflow for this compound start Start: Diisobutyl Sulfide dissolve Dissolve in Solvent start->dissolve add_oxidant Add Oxidizing Agent (e.g., H2O2) dissolve->add_oxidant reaction Controlled Oxidation Reaction add_oxidant->reaction monitor Monitor Reaction Progress (TLC, GC) reaction->monitor workup Reaction Workup (Quenching, Neutralization, Extraction) monitor->workup Reaction Complete purification Purification (Distillation or Chromatography) workup->purification end End: this compound purification->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Research and Drug Development

The primary documented application of this compound is as an intermediate in the synthesis of pharmaceuticals and pesticides.[1] Due to the limited publicly available information, specific examples of drug candidates or commercial pesticides derived from this compound are not readily found in the scientific literature.

The isobutyl groups in this compound, compared to the methyl groups in DMSO, confer a higher degree of lipophilicity to the molecule. This property can be advantageous in certain synthetic contexts, potentially influencing solubility and reactivity. Researchers in medicinal chemistry and process development may consider this compound as a building block when designing novel molecules with specific physicochemical properties.

Signaling Pathways and Experimental Workflows

There is currently no available information in the public domain detailing the involvement of this compound in any specific biological signaling pathways or established experimental workflows beyond its use in chemical synthesis. Its biological activity and potential mechanisms of action have not been extensively studied or reported.

Conclusion

This compound is a specialty chemical with a defined, albeit niche, role in the chemical industry, primarily as a synthetic intermediate. Its physical and chemical properties are distinct from the more common dimethyl sulfoxide, owing to the presence of the larger isobutyl groups. While the general principles of its synthesis are understood, detailed experimental protocols and specific applications in drug development are not widely published, reflecting its status as a rare and specialized compound. Further research would be necessary to fully elucidate its potential in various scientific and industrial fields.

References

Spectroscopic Profile of Diisobutyl Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Diisobutyl sulfoxide, a key organosulfur compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes a detailed presentation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, structured for clarity and comparative analysis. Furthermore, this guide outlines the fundamental experimental protocols for acquiring such spectroscopic data and employs visual diagrams to illustrate key concepts and workflows, thereby facilitating a deeper understanding of the structural elucidation of this compound.

Introduction

This compound is an organosulfur compound with the chemical formula C₈H₁₈OS. As a dialkyl sulfoxide, its chemical properties and molecular structure are of significant interest in various chemical and pharmaceutical applications. Spectroscopic techniques are indispensable for the structural characterization of such molecules. This guide presents a predicted spectroscopic dataset for this compound, derived from established principles and data from analogous compounds, to serve as a reference for its identification and characterization.

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound. This data is based on the analysis of structurally similar compounds, such as di-n-butyl sulfoxide, and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~2.65Doublet of Doublets (dd)4H-S(O)-CH₂ -
~2.10Nonet2H-CH₂-CH -(CH₃)₂
~1.05Doublet12H-CH-(CH₃ )₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~55.0-S(O)-CH₂ -
~25.5-CH -(CH₃)₂
~22.0-CH-(CH₃ )₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key predicted IR absorption bands for this compound are listed below.

Table 3: Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H stretch (alkane)
~1465MediumC-H bend (alkane)
~1050StrongS=O stretch

The most characteristic absorption for sulfoxides is the strong S=O stretching vibration, which is expected to appear in the 1030-1070 cm⁻¹ region.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Assignment
16220[M]⁺ (Molecular Ion)
14515[M - OH]⁺
10530[M - C₄H₉]⁺
57100[C₄H₉]⁺
4140[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a Nuclear Magnetic Resonance spectrometer (e.g., Bruker, JEOL) with a field strength of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration (if required) and observation of all carbon signals.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions. The fragmentation pattern is then analyzed to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of this compound.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolve in CDCl₃) NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Coupling) NMR_Processing->NMR_Analysis IR_Sample_Prep Sample Preparation (Neat Liquid Film) IR_Acquisition Data Acquisition (FTIR) IR_Sample_Prep->IR_Acquisition IR_Analysis Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis MS_Sample_Intro Sample Introduction (GC-MS or Direct Infusion) MS_Ionization Ionization (Electron Ionization) MS_Sample_Intro->MS_Ionization MS_Analysis Mass Analysis (m/z Separation) MS_Ionization->MS_Analysis MS_Detection Detection MS_Analysis->MS_Detection MS_Interpretation Data Interpretation (Fragmentation Pattern) MS_Detection->MS_Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation MolIon This compound [C₈H₁₈OS]⁺ m/z = 162 Frag1 [M - OH]⁺ m/z = 145 MolIon->Frag1 - OH Frag2 [M - C₄H₉]⁺ m/z = 105 MolIon->Frag2 - C₄H₉ Frag3 [C₄H₉]⁺ m/z = 57 Frag2->Frag3 - SO Frag4 [C₃H₅]⁺ m/z = 41 Frag3->Frag4 - CH₄

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

NMR_Signal_Assignment cluster_HNMR ¹H NMR Signals cluster_Structure Molecular Structure Fragments H_Signal1 ~2.65 ppm (dd) Structure_CH2 -S(O)-CH₂- H_Signal1->Structure_CH2 corresponds to H_Signal2 ~2.10 ppm (nonet) Structure_CH -CH-(CH₃)₂ H_Signal2->Structure_CH corresponds to H_Signal3 ~1.05 ppm (d) Structure_CH3 -CH-(CH₃)₂ H_Signal3->Structure_CH3 corresponds to

Caption: Logical relationships in the assignment of ¹H NMR signals for this compound.

References

The Solubility Spectrum of Diisobutyl Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyl sulfoxide (DBSO) is an organic solvent with a molecular structure suggesting a unique solubility profile, intermediate between highly polar aprotic solvents and nonpolar organic liquids. This technical guide provides a comprehensive overview of the predicted solubility spectrum of DBSO, extrapolated from its physicochemical properties and the known behavior of analogous sulfoxides. Due to the limited availability of direct experimental data for DBSO, this guide also furnishes a detailed, representative experimental protocol for determining its solubility in various solvents. This document aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are considering DBSO as a solvent or reaction medium.

Introduction to this compound (DBSO)

This compound (CAS No: 3085-40-3) is a dialkyl sulfoxide characterized by the presence of two isobutyl groups attached to a central sulfoxide moiety. The sulfoxide group imparts a strong dipole moment to the molecule, while the branched isobutyl chains introduce significant nonpolar character. This structural duality is key to understanding its solvent properties.

Physicochemical Properties of this compound:

PropertyValue/DescriptionSource
Molecular Formula C₈H₁₈OSPubChem
Molecular Weight 162.30 g/mol PubChem
Predicted XlogP 1.9PubChem
Appearance Predicted to be a liquid at room temperatureInferred

Note: XlogP is a computed value that serves as an indicator of the lipophilicity of a substance. A higher XlogP value corresponds to lower water solubility.

Predicted Solubility Spectrum of this compound

The presence of the isobutyl groups in DBSO, which are significantly larger and more nonpolar than the methyl groups in DMSO, is expected to decrease its miscibility with highly polar solvents like water and increase its solubility in nonpolar organic solvents.

Predicted Solubility of DBSO in Common Solvents:

Solvent ClassRepresentative SolventsPredicted Solubility of DBSORationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar sulfoxide group will interact with the hydroxyl groups of protic solvents, but the large nonpolar isobutyl groups will hinder extensive hydrogen bonding and reduce overall solubility compared to DMSO.
Polar Aprotic Acetone, AcetonitrileHighThe polar nature of both DBSO and these solvents will lead to favorable dipole-dipole interactions, resulting in good miscibility.
Nonpolar Toluene, Hexane, Diethyl etherHighThe significant nonpolar character of the isobutyl chains will allow for strong van der Waals interactions with nonpolar solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following outlines a general and robust method for determining the solubility of a liquid compound like DBSO in various solvents.

Objective: To determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected solvents (high purity): Water, Ethanol, Acetone, Toluene, Hexane

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Calibrated pipettes

  • Gas chromatograph with a suitable column and detector (e.g., FID) or other suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of a separate, undissolved phase of DBSO is necessary to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved DBSO to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no undissolved DBSO is transferred.

    • Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-calibrated analytical method (e.g., Gas Chromatography).

    • Determine the concentration of DBSO in the diluted samples by comparing the instrument response to a calibration curve prepared from standards of known DBSO concentration.

  • Calculation of Solubility:

    • Calculate the concentration of DBSO in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams of DBSO per 100 mL of solvent ( g/100 mL) or moles of DBSO per liter of solvent (mol/L).

Visualizations

G Figure 1: Predicted Solubility of DBSO cluster_polar Polar Solvents cluster_intermediate Intermediate Polarity Solvents cluster_nonpolar Nonpolar Solvents DBSO This compound (DBSO) Water Water DBSO->Water Low to Moderate Ethanol Ethanol DBSO->Ethanol Moderate Acetone Acetone DBSO->Acetone High Toluene Toluene DBSO->Toluene High Hexane Hexane DBSO->Hexane High

Caption: Predicted relative solubility of this compound in various solvent classes.

G Figure 2: Workflow for Solubility Determination A 1. Preparation of Saturated Solutions B 2. Equilibration in Shaker Bath A->B C 3. Sample Collection (Supernatant) B->C D 4. Sample Dilution C->D E 5. Quantitative Analysis (e.g., GC) D->E F 6. Calculation of Solubility E->F

Caption: A generalized experimental workflow for determining the solubility of DBSO.

Conclusion

This compound presents an intriguing profile as a solvent with both polar and nonpolar characteristics. Based on its molecular structure, it is predicted to be highly soluble in a wide range of organic solvents of intermediate to low polarity, with limited solubility in highly polar protic solvents like water. The provided experimental protocol offers a robust framework for the empirical determination of its precise solubility spectrum. Further research to generate quantitative solubility data for DBSO is warranted to fully elucidate its potential applications in chemical synthesis, drug formulation, and other scientific disciplines.

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Diisobutyl Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of diisobutyl sulfoxide. Given the limited specific data available for this compound, this guide draws upon established knowledge of analogous dialkyl sulfoxides, primarily dimethyl sulfoxide (DMSO), to infer and contextualize its thermal behavior. The principles, experimental methodologies, and decomposition pathways described herein provide a robust framework for the safe handling and application of this compound in research and development.

Introduction to this compound

This compound is an organosulfur compound with the chemical formula C8H18OS. As a higher-order, branched-chain sulfoxide, its physical and chemical properties, including thermal stability, are influenced by the nature of its isobutyl groups. Understanding its behavior at elevated temperatures is critical for its use as a solvent, reactant, or intermediate in pharmaceutical and chemical synthesis, ensuring process safety and product purity.

Thermal Stability of Dialkyl Sulfoxides: A Comparative Overview

Generally, dialkyl sulfoxides are considered to be stable at moderate temperatures. For instance, DMSO is reported to be highly stable at temperatures below 150°C.[1] However, decomposition can occur near its boiling point (189°C) and can be catalyzed by the presence of acids or bases, initiating decomposition at even lower temperatures.[2][3] It is plausible that this compound exhibits a similar thermal profile, although its higher molecular weight and branched structure may influence its boiling point and decomposition onset.

Quantitative Thermal Analysis Data (Analogous Compounds)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying the thermal stability of chemical compounds. The following tables summarize representative data for DMSO, which can be used as an initial guide for assessing this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for Dimethyl Sulfoxide (DMSO)

ParameterValueReference
Onset of Decomposition~180 - 200 °C[2]
Major Weight Loss Region180 - 250 °CInferred from decomposition at boiling point
Residue at 300 °CVaries with conditions

Note: Decomposition parameters are highly dependent on experimental conditions such as heating rate, atmosphere, and the presence of impurities.

Table 2: Differential Scanning Calorimetry (DSC) Data for Dimethyl Sulfoxide (DMSO)

ParameterValueReference
Melting Point19 °C[2]
Boiling Point189 °C[2]
DecompositionExothermic event, often coupled with boiling[2]

Experimental Protocols for Thermal Analysis

Detailed experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data. The following are generalized methodologies for TGA and DSC analysis applicable to liquid samples like this compound.

4.1 Thermogravimetric Analysis (TGA) Protocol

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures of maximum rates of decomposition.

4.2 Differential Scanning Calorimetry (DSC) Protocol

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range (e.g., from ambient to 250 °C).

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition).

Visualizing Experimental and Logical Workflows

5.1 Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion sample This compound Sample tga Thermogravimetric Analysis (TGA) sample->tga Heating under inert atmosphere dsc Differential Scanning Calorimetry (DSC) sample->dsc Heating under inert atmosphere tga_data Mass Loss vs. Temperature tga->tga_data products Decomposition Product Analysis (e.g., GC-MS) tga->products Evolved Gas Analysis dsc_data Heat Flow vs. Temperature dsc->dsc_data stability Determine Thermal Stability Profile tga_data->stability dsc_data->stability products->stability

Experimental workflow for thermal stability analysis.

5.2 Proposed Decomposition Pathway of this compound

The thermal decomposition of dialkyl sulfoxides can proceed through several pathways. For this compound, a likely pathway involves the elimination of an alkene and the formation of a sulfenic acid, which is unstable and undergoes further reactions. This is analogous to the known decomposition mechanisms of other sulfoxides with β-hydrogens.

decomposition_pathway dibs This compound transition [Transition State] (Syn-elimination) dibs->transition Heat sulfenic_acid Isobutane-2-sulfenic Acid transition->sulfenic_acid isobutylene Isobutylene transition->isobutylene disproportionation Disproportionation/Further Reactions sulfenic_acid->disproportionation products Final Decomposition Products (e.g., Diisobutyl disulfide, Water, SO2) disproportionation->products

Proposed thermal decomposition pathway for this compound.

Thermal Decomposition Products

The decomposition of DMSO yields products such as dimethyl sulfide, dimethyl disulfide, bis-(methylthio)methane, water, and paraformaldehyde.[1] By analogy, the thermal decomposition of this compound is expected to produce a corresponding set of compounds. The primary decomposition is likely to yield isobutylene and isobutane-2-sulfenic acid. The unstable sulfenic acid can then undergo a variety of secondary reactions, including disproportionation to form diisobutyl disulfide and water, or further decomposition to yield sulfur dioxide and other products.

Table 3: Potential Thermal Decomposition Products of this compound

Product NameChemical FormulaComments
IsobutyleneC4H8Formed via syn-elimination.
Isobutane-2-sulfenic AcidC4H10OSHighly reactive intermediate.
Diisobutyl DisulfideC8H18S2Formed from the condensation of the sulfenic acid.
WaterH2OA common byproduct of sulfenic acid reactions.
Sulfur DioxideSO2Possible product from further oxidation/decomposition.

Safety Considerations and Best Practices

The potential for exothermic decomposition of this compound, especially in the presence of contaminants or catalysts, necessitates careful handling at elevated temperatures.

  • Avoid Overheating: Do not heat this compound significantly above its intended process temperature.

  • Inert Atmosphere: When heating, the use of an inert atmosphere can prevent oxidative side reactions.

  • Material Compatibility: Ensure that the materials of construction for reactors and storage vessels are compatible with this compound at operating temperatures.

  • Analytical Monitoring: Employ thermal analysis techniques like TGA and DSC to establish safe operating temperature limits before scaling up reactions.

Conclusion

While specific experimental data for the thermal stability and decomposition of this compound is limited, a comprehensive understanding can be developed by drawing parallels with well-studied analogs like DMSO. The branched isobutyl groups are expected to influence its physical properties, but the fundamental decomposition pathways are likely to be similar to other dialkyl sulfoxides. The experimental protocols and theoretical frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to safely handle and utilize this compound in their work. Further experimental investigation is encouraged to delineate the precise thermal properties of this compound.

References

Navigating the Data Gap: A Technical Safety Guide to Diisobutyl Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information for dimethyl sulfoxide (DMSO) is provided as a reference due to the limited data on diisobutyl sulfoxide. While structurally related, the toxicological and physical properties of these two compounds will differ. Always handle all chemicals with caution and in accordance with established laboratory safety practices.

This compound (CAS: 3085-40-3): Available Data

Limited information is available for the physical and chemical properties of this compound. The data that has been compiled is presented below.

Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C8H18OS
Molecular Weight 162.29 g/mol
Boiling Point 263.4°C at 760 mmHg
Density 0.949 g/cm³
Flash Point 113.1°C
Dipole Moment 3.90 D
Reactivity and Synthesis

This compound can be synthesized by the oxidation of diisobutyl sulfide. It can function as both an oxidizing and a reducing agent depending on the reaction conditions. Like other sulfoxides, it can be used in oxidation reactions such as the Swern and Moffatt oxidations to convert alcohols to aldehydes or ketones.

Synthesis_of_Diisobutyl_Sulfoxide reagent1 Diisobutyl Sulfide product This compound reagent1->product Oxidation reagent2 Oxidizing Agent (e.g., Hydrogen Peroxide) reagent2->product

Diagram 1: Synthesis of this compound

Dimethyl Sulfoxide (DMSO) (CAS: 67-68-5): A Safety Reference

Due to the lack of a comprehensive SDS for this compound, the detailed safety information for dimethyl sulfoxide (DMSO) is provided below as a guide for handling a related sulfoxide compound.

Physical and Chemical Properties of Dimethyl Sulfoxide (DMSO)
PropertyValueSource
Molecular Formula C₂H₆OS
Molecular Weight 78.13 g/mol
Appearance Colorless, hygroscopic liquid
Odor Odorless to mild garlic-like
Boiling Point 189°C (372°F)
Melting Point 19°C (66°F)
Flash Point 87°C (188.6°F) - closed cup
Autoignition Temperature 301°C (573.8°F)
Vapor Pressure 0.55 mbar @ 20°C
Density 1.100 g/mL @ 20°C
Solubility in Water Miscible
Toxicological Information for Dimethyl Sulfoxide (DMSO)

DMSO is known for its low toxicity. However, it can readily penetrate the skin and may carry other dissolved substances with it.

MetricValueSpeciesRouteSource
LD50 14,500 mg/kgRatOral

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation. High concentrations of vapor may lead to headache, dizziness, and sedation.

  • Skin Contact: May cause mild irritation. A key hazard is its ability to be absorbed through the skin, potentially carrying dissolved toxic materials into the body.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May cause gastrointestinal irritation, nausea, vomiting, and a garlic-like taste on the breath.

Handling and Storage

Handling:

  • Handle in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • The substance is hygroscopic and should be protected from moisture.

Handling_Chemicals_with_Limited_Data start Start: New or Poorly Characterized Chemical assess Assess Available Information (CAS No., Structure, Analogs) start->assess assume_hazard Assume High Hazard Potential assess->assume_hazard implement_controls Implement Strict Engineering Controls (Fume Hood, Glove Box) assume_hazard->implement_controls Limited or No Data ppe Use Comprehensive PPE (Gloves, Goggles, Lab Coat, etc.) implement_controls->ppe small_scale Work on Smallest Scale Possible ppe->small_scale document Document All Procedures and Observations small_scale->document end End of Procedure document->end

Diagram 2: Workflow for Handling Chemicals with Limited Safety Data
Emergency Procedures for Dimethyl Sulfoxide (DMSO)

The following procedures are based on the known properties of DMSO and should be adapted for any sulfoxide compound in the absence of specific data.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous combustion products include carbon oxides and sulfur oxides.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Diagram 3: Emergency Response for Sulfoxide Compounds

Experimental Protocols

Detailed experimental protocols involving this compound are not widely published in readily accessible literature. Researchers should develop their own protocols based on the limited data available and the general principles of handling sulfoxide solvents. When substituting for other solvents, initial trials should be conducted on a small scale to assess reactivity, solubility, and safety.

Conclusion

The available safety information for this compound is limited, which necessitates a cautious approach by researchers. While it shares a structural class with the well-characterized dimethyl sulfoxide, direct extrapolation of all safety data is not advisable. The data and procedural diagrams provided in this guide are intended to support a thorough risk assessment. It is imperative for researchers to handle this compound with stringent safety controls, including the use of appropriate engineering controls and personal protective equipment, until more comprehensive safety data becomes available.

Unveiling the Properties of Diisobutyl Sulfoxide: A Methodological Approach

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties

A fundamental step in characterizing any novel compound is the determination of its key physicochemical properties. These parameters are crucial for understanding its behavior in various experimental and biological systems.

PropertyValue (for DMSO as an example)Method of Determination
Molecular Formula (CH₃)₂SO[1]Mass Spectrometry, Elemental Analysis
Molar Mass 78.13 g·mol⁻¹[1]Mass Spectrometry
Appearance Colorless liquid[1]Visual Inspection
Density 1.1004 g⋅cm⁻³[1]Densitometry
Melting Point 19 °C (66 °F; 292 K)[1]Differential Scanning Calorimetry (DSC)
Boiling Point 189 °C (372 °F; 462 K)[1]Distillation under controlled pressure
Solubility in water Miscible[1]Visual assessment of miscibility at various concentrations

Synthesis and Purification

The synthesis of sulfoxides is a critical process that dictates the purity and yield of the final compound, which in turn affects the reliability of subsequent experimental results.

Synthesis of Diisobutyl Sulfoxide

A reported method for the synthesis of this compound involves the oxidation of diisobutyl sulfide.

  • Reaction: Oxidation of diisobutyl sulfide with dihydrogen peroxide and bromine in a biphasic system of dichloromethane and water.

  • Conditions: The reaction is carried out at 20°C for 24 hours.[2]

  • Yield: A chromatographic yield of 96% has been reported for this method.[2]

General Experimental Protocol for Sulfoxide Synthesis (Example: Oxidation of a Thioether)
  • Dissolution: Dissolve the starting thioether (e.g., diisobutyl sulfide) in a suitable organic solvent such as dichloromethane in a round-bottom flask.

  • Addition of Oxidant: Slowly add the oxidizing agent (e.g., a solution of dihydrogen peroxide and bromine in water) to the reaction mixture while stirring at a controlled temperature (e.g., 20°C).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, quench any excess oxidant. Separate the organic layer and wash it with a suitable aqueous solution (e.g., sodium bicarbonate solution, brine).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure sulfoxide.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Thioether Dissolve Thioether Add Oxidant Add Oxidant Dissolve Thioether->Add Oxidant Monitor Reaction Monitor Reaction Add Oxidant->Monitor Reaction Workup Workup Monitor Reaction->Workup Dry and Concentrate Dry and Concentrate Workup->Dry and Concentrate Purify Purify Dry and Concentrate->Purify End End Purify->End

Caption: A generalized workflow for the synthesis and purification of a sulfoxide.

Biological Activities and Potential Applications

While specific biological activities of this compound are not well-documented, the general class of sulfoxides, exemplified by DMSO, exhibits a wide range of pharmacological actions. These provide a roadmap for investigating the potential therapeutic applications of novel sulfoxides.

Biological Activity (of DMSO)Potential Application
Anti-inflammatory[3]Treatment of inflammatory conditions
Analgesic[3]Pain relief
Membrane Penetrant[4][5]Drug delivery vehicle[4][5]
Cryoprotectant[1]Preservation of cells and tissues[1]
Free-radical scavenger[5]Reduction of oxidative stress[5]
Investigating a Potential Signaling Pathway (Hypothetical)

A key aspect of discovering novel properties is to investigate the compound's effect on cellular signaling pathways. For instance, a hypothetical investigation into the anti-inflammatory effects of a novel sulfoxide might explore its impact on the NF-κB signaling pathway, a central regulator of inflammation.

G Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK Complex IKK Complex Pro-inflammatory Stimulus->IKK Complex activates Novel Sulfoxide Novel Sulfoxide Novel Sulfoxide->IKK Complex potential inhibition IκBα IκBα IKK Complex->IκBα phosphorylates IKK Complex->IκBα degradation NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression promotes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a novel sulfoxide.

Spectroscopic and Chromatographic Characterization

Detailed analytical characterization is essential to confirm the identity and purity of a synthesized compound.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.

  • Infrared (IR) Spectroscopy:

    • Place a small amount of the neat liquid sample between two salt plates (e.g., NaCl).

    • Obtain the IR spectrum using an FTIR spectrometer.

    • Identify characteristic absorption bands, particularly the S=O stretching frequency, to confirm the presence of the sulfoxide functional group.

  • Mass Spectrometry (MS):

    • Dissolve a dilute solution of the sample in a suitable volatile solvent.

    • Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

    • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

G cluster_characterization Analytical Workflow Purified Compound Purified Compound NMR NMR Purified Compound->NMR IR IR Purified Compound->IR MS MS Purified Compound->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR->Structural Confirmation MS->Structural Confirmation

Caption: A workflow for the analytical characterization of a synthesized compound.

References

A Technical Guide to Quantum Chemical Calculations of Diisobutyl Sulfoxide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl sulfoxide, a member of the sulfoxide family of organic compounds, presents a structure of interest for various chemical and pharmaceutical applications. Like its well-studied analogue, dimethyl sulfoxide (DMSO), its properties as a solvent and its potential biological interactions are of significant interest.[1] Quantum chemical calculations offer a powerful in-silico approach to elucidate the molecular properties of such compounds, providing insights that can accelerate drug discovery and development by predicting molecular geometry, stability, reactivity, and spectroscopic signatures.[2]

This technical guide outlines a comprehensive workflow for performing quantum chemical calculations on this compound, detailing the theoretical background, computational protocols, and expected data outputs. While specific experimental data for this compound is not extensively available in the cited literature, this document provides a robust, best-practice methodology based on established computational chemistry principles for similar molecules.[3]

Methodology: A Computational Protocol

The following protocol details a standard workflow for conducting Density Functional Theory (DFT) calculations on an organic molecule like this compound. DFT is a widely used method in computational chemistry that offers a good balance between accuracy and computational cost.[3]

1. Molecular Structure Preparation

The initial step involves generating a three-dimensional structure of the this compound molecule. This can be accomplished using molecular building software such as Avogadro or IQmol.[4][5] The initial geometry does not need to be perfect, as it will be optimized in subsequent steps. The atomic coordinates are typically saved in a standard format (e.g., .xyz).

2. Geometry Optimization

The primary goal of geometry optimization is to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

  • Software: A quantum chemistry software package is required. Options include Gaussian, ORCA, or TURBOMOLE.[4][6][7]

  • Method: A suitable DFT functional must be chosen. The B3LYP functional is a popular hybrid functional that often provides reliable results for organic molecules.

  • Basis Set: A basis set, which is a set of mathematical functions used to describe the electronic wave function, must be selected. The 6-31G* basis set is a common choice for initial optimizations of molecules containing second-row elements like sulfur. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.

3. Frequency Calculation

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two main purposes:

  • Zero-Point Vibrational Energy (ZPVE): To obtain the ZPVE, which is necessary for calculating accurate thermodynamic properties.

  • Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

4. Calculation of Molecular Properties

Once the optimized geometry is confirmed, a variety of molecular properties can be calculated to understand the chemical behavior of this compound. These include:

  • Electronic Properties:

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

    • Dipole Moment: Provides information about the polarity of the molecule.

    • Mulliken Atomic Charges: Gives an approximation of the charge distribution within the molecule.

  • Spectroscopic Properties:

    • Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectrum: Chemical shifts can be calculated to aid in the interpretation of experimental NMR data.

  • Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies.

A general workflow for these calculations is illustrated in the diagram below.

DFT_Workflow A 1. Prepare Initial 3D Structure (e.g., Avogadro, IQmol) B 2. Geometry Optimization (DFT: B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirm Minimum, Obtain ZPVE) B->C D Imaginary Frequencies? C->D E Refine Structure or Method D->E Yes F 4. Property Calculations (HOMO/LUMO, Dipole, IR, NMR) D->F No E->B G 5. Analysis of Results F->G Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Drug This compound Derivative (Inhibitor) Drug->Kinase2 Inhibition

References

Preliminary Investigation of Diisobutyl Sulfoxide as a Solvent: A Scarcity of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the available scientific literature and safety data for Diisobutyl sulfoxide reveals a significant lack of detailed information required to produce an in-depth technical guide. While the user's request focused on this specific chemical, extensive searches have predominantly yielded information on a related, yet distinct, compound: Dimethyl sulfoxide (DMSO).

Alternative Focus: Dimethyl Sulfoxide (DMSO) - A Widely Utilized Aprotic Solvent

In contrast to the scarcity of information on this compound, Dimethyl sulfoxide (DMSO) is a well-documented and extensively utilized aprotic solvent with a vast body of research supporting its application across numerous scientific disciplines. Should the user be amenable to shifting the focus, a comprehensive technical guide on DMSO can be provided.

This alternative guide would adhere to all the core requirements of the original request, including:

  • In-depth Technical Information: A thorough exploration of DMSO's properties, applications, and safety considerations.

  • Quantitative Data Presentation: Clearly structured tables summarizing key physical and chemical data for easy comparison.

  • Detailed Experimental Protocols: Methodologies for key experiments where DMSO is employed as a solvent.

  • Mandatory Visualizations: Graphviz diagrams illustrating relevant pathways and workflows.

A preliminary overview of the potential content for a guide on Dimethyl sulfoxide is presented below.

Proposed In-Depth Guide: Dimethyl Sulfoxide (DMSO) as a Versatile Solvent

This guide would provide researchers, scientists, and drug development professionals with a thorough understanding of Dimethyl sulfoxide (DMSO) as a powerful and versatile aprotic solvent.

Physicochemical Properties of DMSO

A summary of the key physical and chemical properties of DMSO would be presented in a tabular format for clarity and ease of reference.

PropertyValueReference
Molecular Formula C₂H₆OS
Molecular Weight 78.13 g/mol
Appearance Colorless liquid
Odor Odorless
Melting Point 18.5 °C (65.3 °F)
Boiling Point 189 °C (372 °F)
Density 1.100 g/cm³ at 20 °C
Flash Point 87 °C (189 °F) - Closed Cup
Solubility in Water Miscible
Vapor Pressure 0.55 mbar at 20 °C
Synthesis of Dimethyl Sulfoxide

The primary industrial synthesis of DMSO involves the oxidation of Dimethyl Sulfide. A simplified workflow for this process is outlined below.

G cluster_0 Synthesis of Dimethyl Sulfide cluster_1 Oxidation to Dimethyl Sulfoxide Methanol Methanol Reaction_Vessel Reaction_Vessel Methanol->Reaction_Vessel Input Hydrogen_Sulfide Hydrogen_Sulfide Hydrogen_Sulfide->Reaction_Vessel Input Catalyst Alumina Catalyst Catalyst->Reaction_Vessel Dimethyl_Sulfide Dimethyl_Sulfide Oxidation_Reactor Oxidation_Reactor Dimethyl_Sulfide->Oxidation_Reactor Reaction_Vessel->Dimethyl_Sulfide Output Oxygen Oxygen (Air) Oxygen->Oxidation_Reactor Nitrogen_Oxides Nitrogen Oxides (Catalyst) Nitrogen_Oxides->Oxidation_Reactor Crude_DMSO Crude DMSO Purification Purification (Distillation) Crude_DMSO->Purification Pure_DMSO Pure DMSO Purification->Pure_DMSO Oxidation_Reactor->Crude_DMSO

A simplified workflow for the industrial synthesis of Dimethyl Sulfoxide (DMSO).
Applications of Dimethyl Sulfoxide

DMSO's unique ability to dissolve a wide range of polar and nonpolar compounds makes it an invaluable solvent in numerous applications.

  • Drug Delivery: Its capacity to penetrate the skin and other biological membranes allows it to act as a vehicle for the transdermal delivery of active pharmaceutical ingredients.

  • Cryopreservation: DMSO is widely used as a cryoprotectant to prevent cell damage during the freezing of biological tissues and cell cultures.

  • Chemical Reactions: It serves as a solvent in a variety of organic reactions, including nucleophilic substitutions and oxidations.

  • Polymer Chemistry: DMSO is utilized as a solvent for the synthesis and processing of various polymers.

  • Electronics Industry: It is employed as a photoresist stripper and in the cleaning of electronic components.

The relationship between DMSO's properties and its primary applications is illustrated in the following diagram.

G cluster_properties Properties of DMSO cluster_applications Applications of DMSO High_Polarity High Polarity Organic_Synthesis Organic Synthesis High_Polarity->Organic_Synthesis Dissolves diverse reactants Electronics Electronics Manufacturing High_Polarity->Electronics Effective in cleaning and stripping Aprotic_Nature Aprotic Nature Aprotic_Nature->Organic_Synthesis Favors certain reaction mechanisms Membrane_Penetration Membrane Penetration Drug_Delivery Drug Delivery Membrane_Penetration->Drug_Delivery Enhances transdermal absorption Low_Toxicity Low Toxicity Low_Toxicity->Drug_Delivery Biocompatibility Cryopreservation Cryopreservation Low_Toxicity->Cryopreservation Reduces cell damage High_Boiling_Point High Boiling Point High_Boiling_Point->Organic_Synthesis Allows for high-temperature reactions

Relationship between the properties of DMSO and its key applications.
Safety and Handling of Dimethyl Sulfoxide

A summary of the key safety information for DMSO would be provided in a tabular format.

HazardDescriptionPrecautionary Measures
Flammability Combustible liquid.Keep away from heat and open flames.
Skin Contact Can be absorbed through the skin and may carry dissolved substances with it. May cause mild irritation.Wear appropriate protective gloves and clothing.
Eye Contact May cause eye irritation.Wear safety glasses or goggles.
Inhalation Vapors may cause respiratory tract irritation.Use in a well-ventilated area.

Experimental Protocol: Cryopreservation of Adherent Mammalian Cells

  • Preparation of Cryopreservation Medium:

    • Prepare a solution of 90% fetal bovine serum (FBS) and 10% DMSO.

    • Filter-sterilize the medium using a 0.22 µm filter.

    • Keep the cryopreservation medium on ice.

  • Cell Preparation:

    • Select a confluent culture of adherent cells.

    • Wash the cells with a phosphate-buffered saline (PBS) solution.

    • Trypsinize the cells to detach them from the culture vessel.

    • Neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in a small volume of cold complete growth medium.

  • Freezing Procedure:

    • Slowly add an equal volume of the cold cryopreservation medium (from step 1) to the cell suspension while gently agitating.

    • Aliquot the cell suspension into cryovials.

    • Place the cryovials in a controlled-rate freezing container.

    • Transfer the container to a -80 °C freezer for at least 4 hours.

    • For long-term storage, transfer the cryovials to a liquid nitrogen freezer.

The above outline serves as a proposal for a comprehensive guide on Dimethyl sulfoxide. We recommend proceeding with this well-documented solvent to provide a valuable and data-rich resource for the intended audience.

Methodological & Application

Diisobutyl Sulfoxide: Application Notes for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl sulfoxide [(CH₃)₂CHCH₂]₂SO, a dialkyl sulfoxide, presents an intriguing alternative to the commonly used dimethyl sulfoxide (DMSO) in organic synthesis. As a polar aprotic solvent, it shares key characteristics with DMSO that are beneficial for a variety of chemical transformations. The presence of bulky isobutyl groups in this compound is anticipated to influence its physical properties and reactivity, potentially offering advantages in specific applications where factors like solubility, reaction temperature, and steric hindrance are critical.

Due to the limited availability of specific experimental data for this compound, this document provides a summary of the known properties of its isomer, di-n-butyl sulfoxide, and extrapolates potential applications based on the well-established chemistry of dialkyl sulfoxides, primarily referencing the extensive data available for dimethyl sulfoxide (DMSO).

Physicochemical Properties

Specific experimental data for this compound is not widely available in the literature. However, the properties of its structural isomer, di-n-butyl sulfoxide, can provide some useful approximations. For comparison, the properties of dimethyl sulfoxide (DMSO) are also included.

Table 1: Physicochemical Properties of Di-n-butyl Sulfoxide and Dimethyl Sulfoxide

PropertyDi-n-butyl SulfoxideDimethyl Sulfoxide (DMSO)
Molecular Formula C₈H₁₈OS[1][2]C₂H₆OS[3]
Molecular Weight 162.30 g/mol [1]78.13 g/mol [3]
Appearance White to pale yellow hygroscopic solid[1]Colorless liquid[3]
Melting Point 31-34 °C[1][2]19 °C[3]
Boiling Point 250 °C[2][4]189 °C[3]
Density 0.832 g/mL at 25 °C[2]1.1004 g/mL at 20 °C[5]
Refractive Index (n20/D) 1.467[2]1.4793 (at 20 °C)[5]
Solubility in Water Slightly soluble[2][4]Miscible[3]

The larger alkyl groups in di-n-butyl sulfoxide result in a higher molecular weight, boiling point, and melting point, as well as lower density and water solubility compared to DMSO. It is expected that this compound would exhibit similar trends. The solid state of di-n-butyl sulfoxide at room temperature suggests that this compound may also be a solid or a high-boiling liquid, potentially requiring heating for use as a solvent.

Potential Applications in Organic Synthesis

Based on the known reactivity of sulfoxides, this compound could potentially be employed in several key areas of organic synthesis. The bulkier isobutyl groups may offer different solubility profiles for nonpolar substrates and could influence reaction rates and selectivities due to steric effects.

As a Solvent for Nucleophilic Substitution Reactions

Like DMSO, this compound is a polar aprotic solvent capable of solvating cations while leaving anions relatively unsolvated and therefore more nucleophilic. This property is advantageous for Sₙ2 reactions. The higher boiling point of its isomer suggests that this compound could be beneficial for reactions requiring elevated temperatures.

Palladium-Catalyzed Cross-Coupling Reactions

Polar aprotic solvents are often employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[6][7] They aid in the dissolution of organometallic reagents and salts and can influence the stability and reactivity of the catalytic species. The use of a bulkier sulfoxide like this compound might affect ligand exchange rates and the overall efficiency of the catalytic cycle.

Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction where a solvent such as this compound could be utilized.

G General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Aryl/Vinyl Halide + Organometallic Reagent ReactionVessel Inert Atmosphere (N₂ or Ar) Heat as required Reactants->ReactionVessel Catalyst Palladium Pre-catalyst + Ligand Catalyst->ReactionVessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->ReactionVessel Solvent This compound Solvent->ReactionVessel Quench Quench Reaction ReactionVessel->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Isolated Product Purify->Product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Oxidation Reactions

Dialkyl sulfoxides can serve as mild and selective oxidizing agents for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones.[8] This is a key feature of reactions like the Swern, Pfitzner-Moffatt, and Corey-Kim oxidations. These reactions proceed through an activated sulfoxide species. The use of this compound in place of DMSO would lead to the formation of diisobutyl sulfide as a byproduct.

The general mechanism for sulfoxide-mediated oxidations involves the activation of the sulfoxide, reaction with the alcohol, and a base-mediated elimination.

G General Mechanism for Sulfoxide-Mediated Alcohol Oxidation Sulfoxide This compound ActivatedSulfoxide Activated Sulfoxide Intermediate Sulfoxide->ActivatedSulfoxide Activation Activator Activating Agent (e.g., Oxalyl Chloride, SO₃-Pyridine) Activator->ActivatedSulfoxide Alkoxysulfonium Alkoxysulfonium Salt ActivatedSulfoxide->Alkoxysulfonium Alcohol Primary or Secondary Alcohol Alcohol->Alkoxysulfonium Nucleophilic Attack Ylide Sulfonium Ylide Alkoxysulfonium->Ylide Base Hindered Amine Base (e.g., Et₃N) Base->Ylide Deprotonation Product Aldehyde or Ketone Ylide->Product Intramolecular Elimination Byproduct Diisobutyl Sulfide + Protonated Base Ylide->Byproduct

Caption: General mechanism for sulfoxide-mediated alcohol oxidation.

Experimental Protocols (Hypothetical)

While specific, validated protocols for this compound are not available, the following hypothetical protocols are adapted from standard procedures using DMSO and can serve as a starting point for experimentation. Note: These protocols have not been optimized and should be approached with appropriate caution and small-scale trials.

Protocol 1: Hypothetical Suzuki-Miyaura Cross-Coupling

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (0.02 mmol)

  • Triphenylphosphine (0.04 mmol)

  • Potassium carbonate (2.0 mmol)

  • This compound (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound via syringe. If this compound is a solid at room temperature, it should be gently warmed until molten before addition.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hypothetical Swern-Type Oxidation

Reaction: Primary Alcohol → Aldehyde

Materials:

  • Oxalyl chloride (1.1 mmol)

  • This compound (2.2 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Primary alcohol (1.0 mmol)

  • Triethylamine (5.0 mmol)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Add this compound to the cold DCM.

  • Slowly add oxalyl chloride dropwise to the solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of the primary alcohol in a small amount of anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

  • Add triethylamine dropwise, again maintaining a low temperature. A thick precipitate may form.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure to avoid loss of the volatile aldehyde.

  • Purify the crude aldehyde by column chromatography.

Conclusion

This compound represents a potentially valuable, yet underexplored, solvent for organic synthesis. Its higher boiling point and increased steric bulk compared to DMSO may offer advantages in terms of reaction temperature, substrate solubility, and selectivity. While a lack of specific data necessitates a degree of extrapolation from its well-known counterpart, the foundational chemistry of sulfoxides provides a strong basis for its application in a range of important organic transformations. Further research into the specific properties and applications of this compound is warranted to fully elucidate its potential benefits for the chemical and pharmaceutical industries.

References

The Role of Sulfoxides in Nucleophilic Substitution Reactions: Application Notes and Protocols with a Focus on Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: While the inquiry specified diisobutyl sulfoxide, a comprehensive literature search did not yield specific application notes or established protocols for its use in nucleophilic substitution reactions. However, the closely related and extensively studied dimethyl sulfoxide (DMSO) is a cornerstone solvent in this field. The following application notes and protocols are based on the well-documented properties and applications of DMSO as a representative sulfoxide. These principles can serve as a valuable guide for exploring the potential of other sulfoxides, such as this compound, in similar chemical transformations.

Introduction to Sulfoxides in Nucleophilic Substitution Reactions

Sulfoxides, particularly polar aprotic solvents like Dimethyl Sulfoxide (DMSO), have emerged as powerful media for conducting nucleophilic substitution reactions. Their unique ability to dissolve a wide array of both polar and non-polar compounds, coupled with their influence on reaction kinetics, makes them invaluable in both academic research and industrial synthesis, including drug development. This is especially true for SNAr (Nucleophilic Aromatic Substitution) and SN2 (Bimolecular Nucleophilic Substitution) reactions.

The efficacy of DMSO stems from its polar aprotic nature. It possesses a significant dipole moment that allows it to solvate cations effectively, leaving the anionic nucleophile "naked" and highly reactive. This lack of solvation for anions leads to dramatic rate enhancements, often by several orders of magnitude, compared to reactions run in conventional protic solvents. Consequently, reactions in DMSO can often be performed at lower temperatures, which can minimize side reactions and improve selectivity.

Advantages of Using DMSO in Nucleophilic Substitution Reactions

The use of DMSO as a solvent in nucleophilic substitution reactions offers several key advantages:

  • Rate Enhancement: DMSO significantly accelerates the rate of SNAr and SN2 reactions by effectively solvating cations while leaving the nucleophile highly reactive.

  • Increased Reactivity of Nucleophiles: By minimizing solvation of the anionic nucleophile, its nucleophilicity is enhanced, leading to more efficient reactions.

  • Lower Reaction Temperatures: The increased reaction rates often allow for lower reaction temperatures, which can improve the stability of sensitive functional groups and reduce the formation of byproducts.

  • Enhanced Solubility: DMSO is an excellent solvent for a wide range of organic and inorganic compounds, facilitating homogeneous reaction mixtures.

  • Suitability for a Broad Range of Nucleophiles: It is compatible with a variety of nucleophiles, including those that are weakly basic.

Data Presentation: Reaction Conditions and Performance

The following table summarizes typical reaction conditions and expected outcomes for nucleophilic aromatic substitution (SNAr) reactions conducted in DMSO compared to other common solvents.

SolventTypical Temperature (°C)Relative Reaction RateGeneral Observations
DMSO 25 - 100 Very High Excellent yields, often at lower temperatures. Can present thermal hazards at higher temperatures with strong bases or electrophiles.
DMF50 - 150HighGood solvent, but may require higher temperatures than DMSO.
NMP80 - 180HighEffective, but often requires even higher temperatures.
Acetonitrile50 - 82 (reflux)ModerateLower boiling point limits the achievable reaction temperature.
Alcohols (e.g., Isopropanol)80 - 120 (reflux)LowProtic nature solvates and deactivates the nucleophile, leading to slower reactions.
Water100Very LowGenerally unsuitable for most organic substrates due to poor solubility and nucleophile deactivation.

Experimental Protocols

General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction in DMSO

This protocol provides a general procedure for the reaction of an activated aryl halide with a nucleophile in DMSO.

Materials:

  • Activated aryl halide (e.g., 4-fluoronitrobenzene)

  • Nucleophile (e.g., a primary or secondary amine, phenoxide, or thiophenoxide)

  • Anhydrous DMSO

  • Base (e.g., K2CO3, Et3N), if required to deprotonate the nucleophile

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Extraction solvent (e.g., ethyl acetate)

  • Brine solution

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the activated aryl halide (1.0 eq).

  • Add anhydrous DMSO to dissolve the aryl halide (concentration typically 0.1 - 1.0 M).

  • If the nucleophile is a salt, add it directly to the solution (1.0 - 1.2 eq). If the nucleophile is neutral (e.g., an amine or alcohol), add it to the solution (1.0 - 1.2 eq) followed by the addition of a base (1.1 - 1.5 eq).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

General Protocol for an SN2 Reaction in DMSO

This protocol outlines a general procedure for the reaction of an alkyl halide with a nucleophile in DMSO.

Materials:

  • Alkyl halide (primary or secondary)

  • Nucleophile (e.g., azide, cyanide, halide)

  • Anhydrous DMSO

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the nucleophile (1.0 - 1.2 eq) in anhydrous DMSO.

  • Add the alkyl halide (1.0 eq) to the solution.

  • Stir the reaction at the appropriate temperature (typically between room temperature and 80 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up the reaction as described in the SNAr protocol (quenching with water, extraction, drying, and purification).

Visualizations

experimental_workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Add Reactants and Anhydrous DMSO start->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Quench Reaction with Water and Perform Extraction monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify Product workup->purification end End: Characterize Pure Product purification->end

Caption: General experimental workflow for a nucleophilic substitution reaction.

sn2_mechanism_role_of_dmso cluster_reactants Reactants in DMSO cluster_products Products nucleophile "Naked" Nucleophile (Nu⁻) transition_state Transition State [Nu---R---X]⁻ nucleophile->transition_state substrate Alkyl Halide (R-X) substrate->transition_state dmso_cation DMSO-Solvated Cation (M⁺) product Product (R-Nu) transition_state->product leaving_group Leaving Group (X⁻) transition_state->leaving_group

Caption: Role of DMSO in facilitating an SN2 reaction.

Safety Considerations

  • Thermal Stability: While DMSO is an excellent solvent, it can decompose exothermically at elevated temperatures, especially in the presence of strong acids or bases. Caution should be exercised when heating reactions in DMSO, and the reaction temperature should be carefully controlled.

  • Hygroscopic Nature: DMSO is hygroscopic and will readily absorb moisture from the atmosphere. For reactions sensitive to water, the use of anhydrous DMSO is crucial.

  • Skin Penetration: DMSO is known to readily penetrate the skin and can carry dissolved substances with it. Appropriate personal protective equipment (PPE), including gloves, should be worn at all times.

Conclusion

Sulfoxides, exemplified by DMSO, are highly effective solvents for promoting nucleophilic substitution reactions. Their ability to enhance reaction rates and dissolve a wide range of substrates makes them a valuable tool for researchers, scientists, and drug development professionals. The provided protocols offer a general framework for utilizing these powerful solvents in synthesis. When considering the use of other sulfoxides like this compound, these principles and protocols for DMSO can serve as an excellent starting point for methodological development.

Application Notes and Protocols for Diisobutyl Sulfoxide as an Oxidant in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

To the Esteemed Researcher,

Extensive research into the application of diisobutyl sulfoxide as an oxidant in organic chemistry has revealed a notable scarcity of specific documented protocols and quantitative data in peer-reviewed literature. The vast majority of established sulfoxide-based oxidation methodologies, such as the Swern, Pfitzner-Moffatt, Corey-Kim, and Kornblum oxidations, almost exclusively utilize dimethyl sulfoxide (DMSO) as the oxidant.[1][2]

The principles of sulfoxide-based oxidations are well-established and are predicated on the activation of the sulfoxide to form a highly electrophilic sulfur species, which then reacts with an alcohol to form an alkoxysulfonium salt. Subsequent elimination, typically facilitated by a base, yields the corresponding aldehyde or ketone.[3] While it is plausible that this compound could function in a similar capacity, the lack of specific experimental data necessitates that the following application notes and protocols are based on the well-documented use of its analogue, dimethyl sulfoxide. These protocols provide a foundational understanding and a starting point for the potential, albeit undocumented, application of this compound.

General Principles of Sulfoxide-Based Oxidations

Sulfoxide-based oxidations are a class of mild and selective methods for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones.[4] A key advantage of these methods is the avoidance of over-oxidation of aldehydes to carboxylic acids, a common issue with stronger oxidizing agents.[3] The general workflow involves three key steps:

  • Activation of the Sulfoxide: The sulfoxide (typically DMSO) is activated by an electrophilic reagent, such as oxalyl chloride, trifluoroacetic anhydride, or a carbodiimide, to form a reactive sulfonium species.[4][5]

  • Formation of the Alkoxysulfonium Salt: The alcohol substrate attacks the electrophilic sulfur atom of the activated sulfoxide, forming an alkoxysulfonium salt intermediate.[3]

  • Elimination to the Carbonyl Compound: A hindered, non-nucleophilic base is added to facilitate an elimination reaction, which results in the formation of the desired aldehyde or ketone, the corresponding dialkyl sulfide, and other byproducts.[6]

Key DMSO-Based Oxidation Reactions

Several named reactions have been developed based on this principle, primarily differing in the choice of the activating agent.

  • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride as the activating agent at low temperatures (-78 °C).[6][7] It is one of the most widely used and reliable sulfoxide-based oxidations.[3]

  • Pfitzner-Moffatt Oxidation: Employs a carbodiimide (e.g., dicyclohexylcarbodiimide, DCC) in the presence of a mild acid.[5]

  • Corey-Kim Oxidation: Uses N-chlorosuccinimide (NCS) to activate dimethyl sulfide (the reduced form of DMSO), which then proceeds through a similar mechanism.[8]

  • Kornblum Oxidation: Involves the reaction of an alkyl halide with DMSO to form an alkoxysulfonium salt, which then eliminates to the aldehyde or ketone.[9][10][11]

Quantitative Data for DMSO-Based Oxidations

The following table summarizes typical reaction conditions and yields for the Swern oxidation of various alcohols using DMSO. This data is intended to serve as a representative example of the efficacy of sulfoxide-based oxidations.

Substrate (Alcohol)Product (Aldehyde/Ketone)Activating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1-Octanol1-OctanalOxalyl ChlorideTriethylamineDichloromethane-78 to rt195J. Org. Chem. 1978, 43 (12), pp 2480–2482
CyclohexanolCyclohexanoneOxalyl ChlorideTriethylamineDichloromethane-78 to rt198J. Org. Chem. 1978, 43 (12), pp 2480–2482
Benzyl alcoholBenzaldehydeOxalyl ChlorideTriethylamineDichloromethane-78 to rt199J. Org. Chem. 1978, 43 (12), pp 2480–2482
Cinnamyl alcoholCinnamaldehydeOxalyl ChlorideTriethylamineDichloromethane-78 to rt192J. Org. Chem. 1978, 43 (12), pp 2480–2482

Experimental Protocols

Below are detailed experimental protocols for the Swern oxidation using DMSO. These can be adapted as a starting point for investigations with this compound, with the caveat that optimization of reaction conditions would be necessary.

Protocol 1: Swern Oxidation of a Primary Alcohol to an Aldehyde

Materials:

  • Primary alcohol (1.0 eq)

  • Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Oxalyl chloride (1.5 eq)

  • Triethylamine (5.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the stirred DCM.

  • In a separate flask, dissolve DMSO in anhydrous DCM and add this solution dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Dissolve the primary alcohol in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Slowly add triethylamine to the reaction mixture, which may cause a slight exotherm.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by flash column chromatography.

Visualizations

Logical Workflow for a Generic Sulfoxide-Based Oxidation

G start Start: Primary or Secondary Alcohol alkoxy_formation Formation of Alkoxysulfonium Salt start->alkoxy_formation sulfoxide Sulfoxide (e.g., DMSO) activation Activation of Sulfoxide sulfoxide->activation activator Activating Agent (e.g., Oxalyl Chloride) activator->activation activation->alkoxy_formation Activated Sulfoxide elimination Base-mediated Elimination alkoxy_formation->elimination base Hindered Base (e.g., Triethylamine) base->elimination product Product: Aldehyde or Ketone elimination->product byproducts Byproducts: Dialkyl Sulfide, etc. elimination->byproducts

Caption: General workflow of a sulfoxide-based oxidation.

Signaling Pathway of the Swern Oxidation

G DMSO Dimethyl Sulfoxide (DMSO) Activation Formation of Chlorosulfonium Salt DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation AlkoxySulfonium Alkoxysulfonium Salt Formation Activation->AlkoxySulfonium Alcohol R-CH2OH (Alcohol) Alcohol->AlkoxySulfonium Ylide Sulfur Ylide Formation AlkoxySulfonium->Ylide Base Triethylamine (Et3N) Base->Ylide Deprotonation Elimination Intramolecular Proton Transfer (Elimination) Ylide->Elimination Aldehyde R-CHO (Aldehyde) Elimination->Aldehyde DMS Dimethyl Sulfide (DMS) Elimination->DMS

Caption: Key steps in the Swern oxidation mechanism.

References

Application Notes and Protocols for Swern-Type Oxidation Reactions Using Diisobutyl Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Swern oxidation is a widely utilized method for the mild and efficient oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] This reaction typically employs dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, in the presence of a hindered organic base like triethylamine.[1][2] The Swern oxidation is renowned for its mild reaction conditions, broad functional group tolerance, and high yields, making it a valuable tool in modern organic synthesis, particularly in the context of complex molecule and drug development.[2]

A key drawback of the standard Swern oxidation is the production of the volatile and malodorous byproduct, dimethyl sulfide.[4] This has led to investigations into alternative sulfoxides to mitigate this issue. This document provides a detailed overview of Swern-type oxidation reactions with a focus on the potential application of diisobutyl sulfoxide as an alternative to DMSO. While the use of this compound in Swern-type oxidations is not extensively documented in the literature, this guide provides a generalized protocol based on the principles of the classical Swern oxidation.

Reaction Mechanism and Principles

The Swern oxidation proceeds through a series of well-defined steps:

  • Activation of the Sulfoxide: The sulfoxide (e.g., this compound) reacts with an activating agent, typically oxalyl chloride, at low temperatures (e.g., -78 °C) to form a highly reactive electrophilic sulfur species, the chlorosulfonium salt. This activation step is crucial for the subsequent reaction with the alcohol.[1]

  • Formation of the Alkoxysulfonium Salt: The alcohol substrate then acts as a nucleophile, attacking the electrophilic sulfur atom of the activated sulfoxide to form an alkoxysulfonium salt.

  • Ylide Formation: A hindered organic base, such as triethylamine or diisopropylethylamine, is added to deprotonate the carbon atom adjacent to the sulfonium sulfur, leading to the formation of a sulfur ylide.

  • β-Elimination and Product Formation: The sulfur ylide undergoes an intramolecular proton transfer via a five-membered ring transition state. This is followed by a β-elimination to yield the desired carbonyl compound (aldehyde or ketone), the corresponding dialkyl sulfide (e.g., diisobutyl sulfide), and the protonated base.

Diagram of the Swern-Type Oxidation Pathway

Swern_Oxidation cluster_activation Activation of Sulfoxide cluster_oxidation Oxidation of Alcohol cluster_byproducts Byproducts DiisobutylSulfoxide This compound ActivatedComplex Chlorosulfonium Salt (Activated Complex) DiisobutylSulfoxide->ActivatedComplex OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedComplex Alkoxysulfonium Alkoxysulfonium Salt ActivatedComplex->Alkoxysulfonium + Alcohol CO CO, CO2 ActivatedComplex->CO Alcohol Primary or Secondary Alcohol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine (Base) Product Aldehyde or Ketone Ylide->Product β-Elimination DiisobutylSulfide Diisobutyl Sulfide Ylide->DiisobutylSulfide BaseHCl Triethylammonium Chloride Ylide->BaseHCl

Caption: General reaction pathway for a Swern-type oxidation.

Quantitative Data

While specific data for Swern-type oxidations using this compound is scarce, the following table summarizes typical reaction parameters and expected outcomes based on the well-established Swern oxidation using DMSO. These values can serve as a starting point for optimization when substituting with this compound.

ParameterTypical Value/Range (with DMSO)Considerations for this compound
Substrate Primary and Secondary AlcoholsBroad applicability expected.
Sulfoxide 1.1 - 2.0 equivalentsStoichiometry should be similar.
Activating Agent Oxalyl Chloride (1.1 - 1.5 eq.)No change expected.
Base Triethylamine (2.5 - 5.0 eq.)A hindered base is crucial.
Solvent Dichloromethane (DCM)DCM is a common choice.
Temperature -78 °C to room temperatureStrict low-temperature control is critical.
Reaction Time 1 - 4 hoursMay vary; monitor by TLC.
Typical Yield 85 - 99%Potentially high yields are achievable.

Experimental Protocols

The following is a general, hypothetical protocol for a Swern-type oxidation using this compound. Note: This protocol is adapted from standard Swern procedures with DMSO and should be optimized for specific substrates.

Materials and Reagents:
  • Primary or secondary alcohol

  • This compound

  • Oxalyl chloride (or a solution in DCM)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Brine (saturated aqueous NaCl)

Experimental Workflow Diagram

Experimental_Workflow A 1. Prepare Reaction Vessel (Inert atmosphere, dry glassware) B 2. Add Anhydrous DCM and Oxalyl Chloride A->B C 3. Cool to -78 °C (Dry ice/acetone bath) B->C D 4. Add this compound solution dropwise C->D E 5. Stir for 15-30 min D->E F 6. Add Alcohol solution dropwise E->F G 7. Stir for 30-60 min F->G H 8. Add Triethylamine dropwise G->H I 9. Allow to warm to room temperature H->I J 10. Quench the reaction I->J K 11. Work-up (Extraction, washing, drying) J->K L 12. Purify the product (e.g., column chromatography) K->L

References

Application Notes and Protocols: Diisobutyl Sulfoxide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and technical databases reveals a significant lack of documented applications for diisobutyl sulfoxide in the field of polymer chemistry. The available information predominantly focuses on the closely related and widely used solvent, dimethyl sulfoxide (DMSO).

Our extensive investigation did not yield any specific experimental protocols, quantitative data, or established methodologies detailing the use of this compound as a solvent, monomer, initiator, or additive in polymerization processes or polymer material science. The distinct physicochemical properties of this compound, such as its bulkier isobutyl groups compared to the methyl groups in DMSO, likely influence its solvent capabilities, reactivity, and interaction with polymer chains in ways that have not been explored or reported in the accessible literature.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data tables and experimental workflows, for this compound in polymer chemistry at this time.

Comparative Context: Dimethyl Sulfoxide (DMSO) in Polymer Chemistry

While information on this compound is not available, its lower alkyl homolog, dimethyl sulfoxide (DMSO), is a versatile and extensively used compound in polymer chemistry. For the benefit of researchers and professionals in the field, we provide a brief overview of the well-established applications of DMSO. This information is for comparative purposes and to highlight the types of applications that could potentially be explored for other sulfoxides.

DMSO is a powerful polar aprotic solvent with a high boiling point, making it suitable for a variety of polymerization reactions and polymer processing techniques.[1][2][3][4][5][6][7]

Key applications of DMSO in polymer chemistry include:

  • Solvent for Polymerization: DMSO is an effective solvent for the polymerization of various monomers, including acrylonitrile to produce polyacrylonitrile (PAN) fibers[2][4], and in the synthesis of high molecular weight polymers of intrinsic microporosity (PIMs).[8] It is also used in the polymerization of methyl methacrylate and styrene.[9]

  • Polymer Processing and Spinning: It serves as a solvent for spinning PAN and cellulose acetate fibers.[2][4]

  • Synthesis of Polysulfone Resins: DMSO is utilized as a solvent in the condensation polymerization of polysulfone resins.[4]

  • Paint, Coatings, and Adhesives: It is incorporated into formulations for paints, coatings, and adhesives to improve their properties.[5]

  • Polymer Characterization: Deuterated DMSO (DMSO-d6) is a common solvent for Nuclear Magnetic Resonance (NMR) spectroscopy of polymers.[6]

Future Research Directions

The absence of literature on this compound in polymer chemistry suggests a potential area for novel research. Investigations could explore its utility as:

  • A solvent for specific polymerization reactions where its unique polarity and steric hindrance might offer advantages in terms of polymer solubility, tacticity, or molecular weight control.

  • A plasticizer or processing aid for high-performance polymers.

  • A reactive component in the synthesis of novel sulfoxide-containing polymers.

Researchers interested in this area would need to conduct foundational studies to determine the fundamental properties of this compound relevant to polymer science, such as its solubility parameters, reactivity in polymerization systems, and interactions with various polymer matrices.

Should you be interested in a detailed report on the applications of Dimethyl Sulfoxide (DMSO) in polymer chemistry, including data tables, experimental protocols, and visualizations, please refine your request accordingly.

References

Diisobutyl Sulfoxide in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl sulfoxide (DIBSO) is an organosulfur compound with the formula (i-Bu)₂SO. As a ligand in coordination chemistry, DIBSO is of growing interest due to the steric bulk of its isobutyl groups, which can influence the coordination number, geometry, and stability of the resulting metal complexes. This document provides an overview of the coordination chemistry of DIBSO, including its synthesis, coordination modes, and potential applications, along with detailed experimental protocols for the preparation of related sulfoxide complexes.

Sulfoxides are versatile ligands that can coordinate to metal ions through either the oxygen or the sulfur atom. This ambidentate nature leads to linkage isomerism. O-coordination is generally favored by hard metal centers, such as first-row transition metals and lanthanides, while S-coordination is more common for soft metal centers like second and third-row transition metals.[1] The steric hindrance provided by the bulky isobutyl groups of DIBSO can play a significant role in determining the stoichiometry and structure of the resulting coordination compounds.

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of diisobutyl sulfide. A general protocol for this reaction is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diisobutyl sulfide

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Dichloromethane

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve diisobutyl sulfide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound.

Coordination Chemistry of this compound with Lanthanides

Lanthanide Perchlorate Complexes with Di-n-butyl Sulfoxide

Crystalline complexes of lanthanide perchlorates with di-n-butyl sulfoxide have been synthesized with the general formula --INVALID-LINK--₃, where Ln represents various lanthanide ions. Infrared spectroscopy studies of these complexes indicate that the DBuSO ligands are coordinated to the lanthanide ions through the oxygen atom. This is evidenced by a shift in the S=O stretching frequency in the IR spectrum upon coordination.

Physicochemical Data of Di-n-butyl Sulfoxide Lanthanide Complexes
Complex FormulaMetal Ion (Ln³⁺)Coordination NumberCoordination GeometryS=O Stretching Frequency (cm⁻¹)
--INVALID-LINK--₃La, Ce, Pr, Nd8 or 9Not specifiedShifted to lower frequency
--INVALID-LINK--₃Sm, Eu, Gd, Tb8 or 9Not specifiedShifted to lower frequency
--INVALID-LINK--₃Dy, Ho, Er, Tm8 or 9Not specifiedShifted to lower frequency
--INVALID-LINK--₃Yb, Lu, Y8 or 9Not specifiedShifted to lower frequency

Table 1: Summary of physicochemical data for di-n-butyl sulfoxide lanthanide perchlorate complexes. Data extrapolated from studies on di-n-butyl sulfoxide.

Experimental Protocol: Synthesis of Lanthanide Perchlorate-Di-n-butyl Sulfoxide Complexes

This protocol is adapted from the synthesis of di-n-butyl sulfoxide complexes and can be modified for this compound.

Materials:

  • Hydrated lanthanide(III) perchlorate salt

  • Di-n-butyl sulfoxide (or this compound)

  • Anhydrous acetone[2]

  • Triethyl orthoformate

  • Anhydrous diethyl ether

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, dissolve the hydrated lanthanide(III) perchlorate salt in anhydrous acetone.

  • Add triethyl orthoformate as a dehydrating agent and stir the solution for 1 hour at room temperature.

  • To this solution, add a stoichiometric amount of di-n-butyl sulfoxide (or this compound) dissolved in anhydrous acetone.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Slowly add anhydrous diethyl ether to the solution to induce precipitation of the complex.

  • Collect the crystalline product by filtration, wash with small portions of anhydrous diethyl ether, and dry under vacuum.

Structural Data of Metal Sulfoxide Complexes

While specific crystallographic data for DIBSO complexes are scarce, a large body of data exists for other sulfoxide complexes, particularly with dimethyl sulfoxide (DMSO). This data provides a basis for understanding the structural changes that occur in the sulfoxide ligand upon coordination.

Upon coordination to a metal ion, the S=O bond length of the sulfoxide ligand changes. In O-bonded complexes, the S=O bond length typically increases, while in S-bonded complexes, it tends to decrease.[3]

Average Bond Lengths in Metal Sulfoxide Complexes
BondFree Sulfoxide (Å)O-Coordinated Sulfoxide (Å)S-Coordinated Sulfoxide (Å)
S=O1.492(1)[3]1.528(1)[3]1.4738(7)[3]

Table 2: Average S=O bond lengths in free and coordinated sulfoxides.[3]

Applications of Sulfoxide Complexes

The applications of metal complexes with sulfoxide ligands are diverse, with dimethyl sulfoxide complexes being the most extensively studied. The unique properties of sulfoxides make them valuable in catalysis, drug delivery, and materials science.

Catalysis

Metal sulfoxide complexes have been investigated as catalysts in various organic transformations.[1] The lability of the sulfoxide ligand can be advantageous in catalytic cycles, allowing for substrate coordination and product release.

Drug Delivery

Dimethyl sulfoxide is well-known for its ability to penetrate biological membranes and has been used as a vehicle for the transdermal delivery of pharmaceuticals.[4][5][6][7][8] Metal complexes containing sulfoxide ligands could potentially be designed to combine the therapeutic properties of the metal ion with the membrane-penetrating ability of the sulfoxide, although this area remains largely unexplored for DIBSO.

Solvent Extraction

Sulfoxides, including di-n-butyl sulfoxide, have been employed as extractants in the separation of metal ions, particularly for actinides and lanthanides.[9][10][11] The selective extraction is based on the differential stability of the metal-sulfoxide complexes in the organic phase.

Visualizations

Experimental Workflow for Synthesis of a Lanthanide-DIBSO Complex

experimental_workflow start Start dissolve_ln Dissolve Hydrated Ln(ClO4)3 in Anhydrous Acetone start->dissolve_ln dehydrate Add Triethyl Orthoformate (Dehydration) dissolve_ln->dehydrate add_dibso Add DIBSO Solution in Anhydrous Acetone dehydrate->add_dibso react Stir for 24h at RT add_dibso->react precipitate Induce Precipitation with Anhydrous Diethyl Ether react->precipitate filter_wash Filter and Wash with Diethyl Ether precipitate->filter_wash dry Dry under Vacuum filter_wash->dry characterize Characterize Complex (IR, NMR, etc.) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of a lanthanide-DIBSO perchlorate complex.

Logical Relationship of Sulfoxide Coordination Modes

coordination_modes sulfoxide Sulfoxide Ligand (e.g., DIBSO) o_coordination O-Coordination (Hard Metals: Lanthanides, 1st Row TM) sulfoxide->o_coordination Donates via Oxygen s_coordination S-Coordination (Soft Metals: 2nd/3rd Row TM) sulfoxide->s_coordination Donates via Sulfur metal_ion Metal Ion metal_ion->o_coordination metal_ion->s_coordination

Caption: Coordination modes of sulfoxide ligands with different types of metal ions.

References

The Untapped Potential of Diisobutyl Sulfoxide in Metal-Catalyzed Reactions: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel and efficient reaction media is a constant pursuit. While dimethyl sulfoxide (DMSO) has established itself as a versatile and widely used polar aprotic solvent in a myriad of metal-catalyzed reactions, its higher homologue, diisobutyl sulfoxide (DIBSO), remains a largely unexplored territory. Despite extensive literature searches, specific examples of metal-catalyzed reactions utilizing DIBSO as a solvent or ligand are remarkably scarce. This presents both a challenge and a significant opportunity for new avenues of research in catalysis and process development.

This document aims to provide a framework for exploring the potential applications of DIBSO in metal-catalyzed reactions. Due to the limited specific data on DIBSO, this report will leverage the well-understood properties of sulfoxides, primarily drawing parallels from the extensive research on DMSO, to propose potential applications and outline general experimental protocols.

Physicochemical Properties of this compound: A Comparative Overview

Understanding the physical and chemical properties of a solvent is paramount in predicting its behavior in a reaction. While detailed experimental data for DIBSO is not as readily available as for DMSO, we can infer some of its characteristics based on its structure.

PropertyThis compound (DIBSO) (Predicted)Dimethyl Sulfoxide (DMSO)
Formula C₈H₁₈OSC₂H₆OS
Molar Mass 162.29 g/mol 78.13 g/mol
Boiling Point Higher than DMSO (est. >189 °C)189 °C
Melting Point Likely higher than DMSO18.5 °C
Polarity Polar aproticPolar aprotic
Solubility Likely soluble in a range of organic solvents; miscibility with water may be lower than DMSO.Miscible with water and a wide range of organic solvents.[1]
Coordinating Ability The sulfoxide group can coordinate to metal centers. The bulky isobutyl groups may introduce unique steric effects compared to the methyl groups in DMSO.Excellent coordinating solvent for many metal ions.[1]

The larger, bulkier isobutyl groups in DIBSO are expected to influence its solvent properties significantly compared to DMSO. This could lead to differences in solubility of reactants and catalysts, altered reaction kinetics due to steric hindrance around the coordinating sulfur and oxygen atoms, and potentially different product selectivities.

Potential Applications in Metal-Catalyzed Reactions

Based on the general reactivity observed in sulfoxide solvents, DIBSO could be a promising candidate for various metal-catalyzed transformations. Researchers are encouraged to explore its use in the following areas:

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are cornerstones of modern organic synthesis.[2][3][4][5] Polar aprotic solvents are often employed to facilitate these transformations. The high boiling point of DIBSO could be advantageous for reactions requiring elevated temperatures. Furthermore, the unique steric and electronic environment provided by DIBSO as a ligand could influence the stability and activity of the palladium catalyst, potentially leading to improved yields or selectivities.

Proposed Experimental Protocol (General for Suzuki Coupling):

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Add a suitable base, for example, K₂CO₃ (2.0 mmol).

  • Add this compound (5 mL) as the solvent.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Reactions

Copper catalysis has gained significant attention due to the low cost and low toxicity of copper salts.[6][7] Copper catalysts are effective in a wide range of reactions, including Ullmann couplings, click chemistry, and various C-H functionalization reactions. The coordinating ability of sulfoxides can stabilize copper intermediates and modulate their reactivity. Investigating DIBSO in these reactions could reveal benefits in terms of catalyst stability and turnover number.

Proposed Experimental Protocol (General for Ullmann Condensation):

  • In a sealed tube, combine the aryl halide (1.0 mmol), the amine or alcohol nucleophile (1.2 mmol), a copper catalyst such as CuI (0.1 mmol, 10 mol%), and a ligand if necessary (e.g., a diamine, 0.2 mmol).

  • Add a base, for instance, K₂CO₃ (2.0 mmol).

  • Add this compound (3 mL) as the solvent.

  • Seal the tube and heat the reaction mixture to the required temperature (e.g., 100-150 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, and partition the mixture between water and an organic solvent.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Gold-Catalyzed Reactions

Homogeneous gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, particularly through the activation of alkynes, allenes, and alkenes.[8][9] The choice of solvent can significantly impact the efficiency and selectivity of these reactions. The polar aprotic nature of DIBSO could facilitate the stabilization of cationic gold intermediates, while its steric bulk might influence the stereochemical outcome of cyclization and addition reactions.

Proposed Experimental Protocol (General for Alkyne Hydration):

  • Dissolve the alkyne substrate (1.0 mmol) in this compound (5 mL) in a round-bottom flask.

  • Add a gold catalyst, for example, Ph₃PAuCl (0.02 mmol, 2 mol%) and a silver co-catalyst such as AgOTf (0.02 mmol, 2 mol%).

  • Add water (1.1 mmol) to the reaction mixture.

  • Stir the mixture at a suitable temperature (e.g., room temperature to 80 °C) until the starting material is consumed, as indicated by TLC.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Dry the combined organic layers over a drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ketone or aldehyde by column chromatography.

Rhodium-Catalyzed Reactions

Rhodium catalysts are widely used in industrial processes such as hydroformylation and hydrogenation.[10][11][12][13][14] The solvent and ligands play a crucial role in controlling the chemo-, regio-, and enantioselectivity of these reactions. The potential for DIBSO to act as a ligand, possibly in a hemilabile fashion, could offer new strategies for catalyst design and reaction control in rhodium catalysis.

Proposed Experimental Protocol (General for Hydrogenation):

  • Place the unsaturated substrate (1.0 mmol) and a rhodium catalyst, such as Wilkinson's catalyst [RhCl(PPh₃)₃] (0.01 mmol, 1 mol%), in a high-pressure reactor.

  • Add this compound (10 mL) as the solvent.

  • Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 1-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) for the required time.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the product by an appropriate method, such as crystallization or chromatography.

Visualizing the Potential Role of DIBSO in Catalysis

To conceptualize the involvement of DIBSO in a catalytic cycle, we can adapt a general palladium-catalyzed cross-coupling mechanism. The DIBSO molecule could act as a solvent to dissolve the reactants and catalyst, and also as a ligand that coordinates to the palladium center, influencing its reactivity.

Palladium_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' M-X M-X Transmetalation->M-X Reductive Elimination Reductive Elimination R-Pd(II)-R'->Reductive Elimination Reductive Elimination->Pd(0)Ln R-R' R-R' Reductive Elimination->R-R' Ar-X Ar-X Ar-X->Oxidative Addition R'-M R'-M R'-M->Transmetalation DIBSO_solvent DIBSO (Solvent/Ligand) DIBSO_solvent->Pd(0)Ln DIBSO_solvent->R-Pd(II)-X DIBSO_solvent->R-Pd(II)-R'

Caption: A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, illustrating the potential involvement of DIBSO as a solvent and/or ligand.

Conclusion and Future Outlook

The field of metal-catalyzed reactions in this compound is currently an open landscape, ripe for exploration. The unique steric and electronic properties of DIBSO, compared to its well-studied counterpart DMSO, suggest that it could offer significant advantages in various catalytic systems. The general protocols and conceptual framework provided here serve as a starting point for researchers to investigate the potential of DIBSO. Systematic studies comparing the efficacy of DIBSO with other polar aprotic solvents in a range of palladium-, copper-, gold-, and rhodium-catalyzed reactions are highly encouraged. Such investigations will undoubtedly uncover novel reactivity and could lead to the development of more efficient and selective catalytic processes for academic and industrial applications. The journey into the catalytic applications of DIBSO has just begun, and the potential for discovery is immense.

References

Application Notes and Protocols for the Use of Sulfoxides in PCR Amplification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amplification of DNA via the Polymerase Chain Reaction (PCR) is a cornerstone of modern molecular biology. However, the amplification of certain templates, particularly those with high GC content or stable secondary structures, can be challenging, often resulting in low yield or non-specific products. To overcome these limitations, various chemical additives have been employed to enhance PCR efficiency and specificity. While Diisobutyl sulfoxide (DIBSO) is not a documented additive for PCR amplification based on current scientific literature, the broader class of sulfoxide compounds, most notably Dimethyl sulfoxide (DMSO), is widely used to improve difficult PCRs.[1][2][3]

These application notes provide a comprehensive overview of the use of sulfoxides as PCR enhancers, their mechanism of action, and a general protocol for the evaluation and optimization of novel sulfoxide compounds, which can be adapted for DIBSO.

Mechanism of Action of Sulfoxides in PCR

Sulfoxides are polar aprotic solvents that can disrupt the base pairing of DNA.[1] It is proposed that they interfere with the secondary structures of the DNA template and primers by inserting into the DNA double helix and disrupting hydrogen bonds. This destabilization of the DNA duplex is particularly beneficial for templates with high GC content, which are prone to forming stable secondary structures that can impede the progression of the DNA polymerase. By reducing the melting temperature (Tm) of the DNA, sulfoxides facilitate more efficient denaturation and primer annealing, leading to improved amplification of the target sequence.

PCR_Sulfoxide_Mechanism cluster_0 Standard PCR cluster_1 PCR with Sulfoxide High GC Template High GC Template Secondary Structure Secondary Structure High GC Template->Secondary Structure forms Disrupted Secondary Structure Disrupted Secondary Structure High GC Template->Disrupted Secondary Structure prevents formation of Polymerase Stall Polymerase Stall Secondary Structure->Polymerase Stall causes Low/No Amplification Low/No Amplification Polymerase Stall->Low/No Amplification leads to Sulfoxide Sulfoxide Sulfoxide->High GC Template interacts with Efficient Amplification Efficient Amplification Disrupted Secondary Structure->Efficient Amplification allows PCR_Optimization_Workflow A 1. Prepare Master Mixes B 2. Add Graded Concentrations of Sulfoxide A->B C 3. Add Template and Primers B->C D 4. Perform PCR with Gradient Annealing Temperature C->D E 5. Analyze Results by Gel Electrophoresis D->E F 6. Determine Optimal Conditions E->F

References

Diisobutyl Sulfoxide (DIBSO) as a Cryoprotectant for Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides a comprehensive overview of the application of sulfoxide-based cryoprotectants for the preservation of cell lines. Initial investigation into diisobutyl sulfoxide (DIBSO) as a cryoprotectant revealed a significant lack of documented use in scientific literature. As such, this report focuses on the widely used and extensively documented cryoprotectant, dimethyl sulfoxide (DMSO) , as a representative sulfoxide for cryopreservation. The principles, protocols, and data presented herein for DMSO offer a robust framework for understanding and implementing cryopreservation techniques for various cell lines.

Introduction to Dimethyl Sulfoxide (DMSO) as a Cryoprotectant

Dimethyl sulfoxide (DMSO) is a small, amphipathic molecule that is widely used as a cryoprotective agent (CPA) for the preservation of a broad spectrum of cell types.[1][2] Its ability to penetrate cell membranes and prevent the formation of damaging intracellular ice crystals makes it an essential tool in cell culture, biobanking, and regenerative medicine.[3][4] DMSO lowers the freezing point of water and allows for a slower cooling rate, which facilitates the dehydration of cells and minimizes ice crystal formation.[4]

Mechanism of Action

The cryoprotective effect of DMSO is attributed to several key mechanisms:

  • Reduction of Ice Crystal Formation: DMSO disrupts the hydrogen bonding of water molecules, thereby inhibiting the formation of large, damaging ice crystals both inside and outside the cell.[4]

  • Membrane Permeation: As a small, membrane-permeable molecule, DMSO can replace water within the cell, reducing the amount of intracellular water available to form ice.[2]

  • Control of Osmotic Shock: By controlling the rate of water movement out of the cell during freezing, DMSO helps to mitigate the damaging effects of osmotic shock.[4]

  • Inhibition of Eutectic NaCl Crystallization: DMSO can inhibit the crystallization of salts, such as NaCl, that become concentrated in the unfrozen fraction of the extracellular medium during freezing. This prevents further cellular damage.[5][6][7]

Quantitative Data: Efficacy of DMSO in Cryopreservation

The optimal concentration of DMSO for cryopreservation can vary depending on the cell line. Generally, concentrations between 5% and 10% (v/v) are used.[8][9] The following tables summarize the post-thaw viability of various cell types cryopreserved with different concentrations of DMSO.

Table 1: Post-Thaw Viability of Various Cell Lines with Different DMSO Concentrations

Cell LineDMSO Concentration (v/v)Post-Thaw Viability (%)Reference
Human Keratinocytes5%Maintained higher viability[10]
Human Keratinocytes10%Maintained higher viability[10]
Regulatory T cells (Tregs)5%~78% (after 24h)[9]
Regulatory T cells (Tregs)10%~60% (after 24h)[9]
Human Mesenchymal Stem Cells (hMSCs)10%>90%[11]
Various Cell Lines10%>90% (generally)[1]

Table 2: Recovery Rates of Regulatory T cells (Tregs) with Different Cryopreservation Media

Cryopreservation MediumRecovery Rate (0h post-thaw)Recovery Rate (24h post-thaw)Reference
5% DMSO73%45%[9]
10% DMSO58%20%[9]
Synthetic Cryostem60%Not Reported[9]

Experimental Protocols

Preparation of Cryopreservation Medium

Materials:

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile pipettes

Procedure:

  • Prepare the desired volume of freezing medium. A common formulation is 90% FBS and 10% DMSO.

  • Alternatively, a freezing medium can be prepared with 70% complete culture medium, 20% FBS, and 10% DMSO.

  • Slowly add the DMSO to the FBS or medium dropwise while gently swirling the tube. Caution: DMSO can be toxic to cells at room temperature for extended periods.[12] Therefore, prepare the freezing medium just before use and keep it on ice.

Protocol for Cryopreserving Adherent and Suspension Cells

Materials:

  • Healthy, actively dividing cell culture (70-80% confluency for adherent cells)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Complete cell culture medium

  • Cryopreservation medium (prepared as in 4.1)

  • Sterile cryovials

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Harvest:

    • Adherent Cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

    • Suspension Cells: Transfer the cell suspension directly to a sterile conical tube.

  • Cell Counting and Viability Assessment:

    • Take a small aliquot of the cell suspension and determine the total cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >90% for optimal results.

  • Centrifugation: Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells.

  • Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium to a final concentration of 1-5 x 10^6 cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.

  • Controlled-Rate Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will ensure a cooling rate of approximately -1°C/minute.[8]

  • Long-Term Storage:

    • The following day, transfer the cryovials to a liquid nitrogen dewar for long-term storage in the vapor phase.

Protocol for Thawing Cryopreserved Cells

Materials:

  • Cryovial containing frozen cells

  • 37°C water bath

  • 70% ethanol

  • Sterile conical tube (15 mL)

  • Pre-warmed complete cell culture medium

  • Centrifuge

  • Culture flask or plate

Procedure:

  • Rapid Thawing:

    • Remove the cryovial from the liquid nitrogen dewar.

    • Immediately immerse the lower half of the vial in a 37°C water bath.[13][14]

    • Gently agitate the vial until only a small ice crystal remains. This should take approximately 1-2 minutes.

  • Decontamination: Wipe the outside of the cryovial with 70% ethanol before opening in a sterile cell culture hood.[13]

  • Dilution and Removal of DMSO:

    • Carefully transfer the thawed cell suspension from the cryovial to a sterile 15 mL conical tube.

    • Slowly add 9 mL of pre-warmed complete culture medium to the tube, drop by drop, to avoid osmotic shock.[14]

  • Centrifugation: Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells and remove the cryopreservation medium containing DMSO.

  • Resuspension and Plating:

    • Aspirate the supernatant.

    • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.

    • Transfer the cell suspension to a culture flask or plate and place it in the appropriate incubator.

  • Post-Thaw Culture: Change the culture medium after 24 hours to remove any residual DMSO and dead cells.

Visualizations

Cryopreservation_Workflow A Healthy Cell Culture (70-80% Confluent) B Harvest Cells (Trypsinization or Collection) A->B C Centrifuge & Resuspend in Cryopreservation Medium B->C D Aliquot into Cryovials C->D E Controlled-Rate Freezing (-1°C/min to -80°C) D->E F Long-Term Storage (Liquid Nitrogen) E->F

Caption: Standard workflow for the cryopreservation of cell lines.

Thawing_Workflow A Remove Cryovial from Liquid Nitrogen B Rapid Thaw (37°C Water Bath) A->B C Dilute with Pre-warmed Medium to Remove DMSO B->C D Centrifuge to Pellet Cells C->D E Resuspend in Fresh Medium & Plate in Culture Vessel D->E F Incubate & Change Medium after 24h E->F

Caption: Standard workflow for thawing cryopreserved cell lines.

DMSO_Mechanism cluster_0 During Freezing cluster_1 With DMSO A Extracellular Ice Formation B Increased Solute Concentration A->B C Cell Dehydration B->C D Intracellular Ice Formation C->D E Cell Death C->E D->E F DMSO Penetrates Cell G Reduced Intracellular Freezing Point F->G H Controlled Dehydration F->H I Inhibition of Ice Crystal Growth G->I H->I J Cell Survival I->J

Caption: Simplified mechanism of DMSO-mediated cryoprotection.

References

Troubleshooting & Optimization

Technical Support Center: Removing Diisobutyl Sulfoxide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling reaction mixtures containing Diisobutyl sulfoxide (DIBSO). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing this high-boiling point solvent from their experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (DIBSO) difficult to remove from a reaction mixture?

A1: this compound, similar to its analogue Dimethyl sulfoxide (DMSO), is a high-boiling point, polar aprotic solvent.[1][2][3] Its low volatility makes it resistant to removal by simple evaporation at atmospheric pressure.[1]

Q2: What are the primary methods for removing DIBSO?

A2: The main strategies for removing DIBSO from a reaction mixture are:

  • Liquid-Liquid Extraction: This is often the most practical method. It involves partitioning the DIBSO into an aqueous phase, leaving the desired product in an organic phase.

  • Vacuum Distillation: By reducing the pressure, the boiling point of DIBSO can be significantly lowered, allowing for its removal at a temperature that does not degrade the desired product.

  • Chromatography: For small-scale purifications or when other methods fail, column chromatography can be effective in separating the product from DIBSO.

Q3: What are the key physical properties of this compound that I should be aware of?

A3: While specific data for this compound is not as readily available as for DMSO, it is crucial to consider the following properties when planning its removal:

PropertyValue (DMSO as a reference)Implication for Removal
Boiling Point 189 °C (372 °F) at atmospheric pressure[1][2][3]A high boiling point necessitates vacuum distillation for removal by evaporation.[1]
Solubility in Water Miscible[1][4][5]High water solubility is the basis for effective removal by liquid-liquid extraction with an aqueous phase.
Solubility in Organic Solvents Miscible with many common organic solvents[4][6]The choice of extraction solvent is critical to ensure the desired product is soluble in it while DIBSO is preferentially partitioned into the aqueous phase.
Density ~1.1 g/mL[4]Being denser than water, the aqueous layer will be the upper layer during extractions with less dense organic solvents like diethyl ether or ethyl acetate.
Flash Point 87 °C (189 °F)[7]This is the lowest temperature at which vapors will ignite. It's an important safety consideration, especially when heating.

Note: The table above primarily references data for DMSO as specific quantitative data for DIBSO is limited in the provided search results. These values should be used as an estimate, and experimental conditions should be optimized accordingly.

Troubleshooting Guides

This section provides solutions to common problems encountered when removing DIBSO.

Problem 1: My product is water-soluble, making liquid-liquid extraction with water difficult.

Cause: If your product has high water solubility, it will partition into the aqueous phase along with the DIBSO during extraction.

Solutions:

  • Salting Out: Add a saturated solution of an inorganic salt (e.g., brine - saturated NaCl solution) to the aqueous phase. This increases the polarity of the aqueous layer, which can decrease the solubility of your organic product and drive it into the organic phase.

  • Back-Extraction: After the initial extraction, the aqueous layer containing both your product and DIBSO can be subjected to further extractions with a fresh organic solvent to recover the product.

  • Alternative Extraction Solvents: Experiment with different organic solvents. A more nonpolar solvent might have a lower capacity for your product, but it could also extract less DIBSO. Conversely, a slightly more polar, water-immiscible solvent may be a better choice.

Problem 2: I'm trying to remove DIBSO by vacuum distillation, but it's taking a very long time or requires very high vacuum.

Cause: The boiling point of DIBSO, even under reduced pressure, may still be relatively high. Achieving a very low vacuum with standard laboratory equipment can be challenging.

Solutions:

  • Azeotropic Distillation: Add a co-solvent that forms a lower-boiling azeotrope with DIBSO. While specific azeotropes for DIBSO are not well-documented, toluene or heptane are common choices for high-boiling polar solvents. The azeotrope will distill at a lower temperature than either component alone. This can be performed by adding the co-solvent to the mixture and then removing it under vacuum.

  • Increase the Surface Area: Use a larger flask or a rotary evaporator with a larger surface area to increase the rate of evaporation.

  • Optimize Temperature: Carefully increase the temperature of the water bath to the maximum that your product's stability allows.

Problem 3: After extraction, I still see a significant amount of DIBSO in my product according to NMR analysis.

Cause: DIBSO can have some solubility in the organic extraction solvent, leading to incomplete removal.

Solutions:

  • Increase the Number of Washes: Perform multiple extractions with smaller volumes of water or brine instead of one large wash. A general rule of thumb is to wash the organic layer with a volume of water equal to the volume of the organic layer, repeated 3-5 times.

  • Use a Different Extraction Solvent: Switch to a less polar organic solvent if your product's solubility allows. Solvents like diethyl ether or hexane will have lower solubility for DIBSO than more polar solvents like dichloromethane or ethyl acetate.

  • Column Chromatography: If residual DIBSO persists, purification by column chromatography is a highly effective method for its removal. Since DIBSO is very polar, it will have a high affinity for a silica gel stationary phase. Eluting with a non-polar to moderately polar mobile phase will allow your less polar product to elute first, leaving the DIBSO on the column.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of DIBSO

Objective: To remove DIBSO from a reaction mixture by partitioning it into an aqueous phase.

Materials:

  • Reaction mixture containing DIBSO

  • Separatory funnel

  • Deionized water

  • Brine (saturated NaCl solution)

  • An appropriate organic solvent in which the product is soluble and which is immiscible with water (e.g., ethyl acetate, diethyl ether, dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add a volume of the chosen organic solvent equal to the volume of the reaction mixture.

  • Add an equal volume of deionized water.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer will contain the majority of the DIBSO.

  • Drain the lower layer. Note: If using a chlorinated solvent like dichloromethane, the organic layer will be the lower layer. If using a less dense solvent like ethyl acetate or diethyl ether, the aqueous layer will be the lower layer.

  • To the organic layer remaining in the funnel, add an equal volume of brine.

  • Shake and separate the layers as before. Repeat this washing step 2-3 more times with fresh brine.

  • Drain the organic layer into a clean flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Vacuum Distillation for Removal of DIBSO

Objective: To remove DIBSO from a reaction mixture by distillation under reduced pressure.

Materials:

  • Reaction mixture containing DIBSO

  • Round-bottom flask

  • Short-path distillation apparatus or rotary evaporator

  • Vacuum pump

  • Cold trap (e.g., with dry ice/acetone or a cryocooler)

  • Heating mantle or water bath

Procedure:

  • Place the reaction mixture in a round-bottom flask.

  • Assemble the distillation apparatus or attach the flask to a rotary evaporator. Ensure all connections are well-sealed.

  • Place a cold trap between the distillation apparatus and the vacuum pump to collect the distilled DIBSO and protect the pump.

  • Begin to apply vacuum slowly.

  • Once a stable vacuum is achieved, begin to heat the flask gently using a heating mantle or water bath.

  • Monitor the distillation, collecting the DIBSO in the receiving flask. The required temperature and pressure will depend on the specific properties of DIBSO. For DMSO, a vacuum of less than 1 mmHg allows for distillation at temperatures below 60-70°C.

  • Continue the distillation until no more solvent is collected.

  • Allow the apparatus to cool completely before slowly releasing the vacuum.

Workflow for DIBSO Removal

The following diagram illustrates a general workflow for selecting an appropriate method for DIBSO removal.

DIBSO_Removal_Workflow start Reaction Mixture containing DIBSO product_solubility Is the product soluble in water? start->product_solubility extraction Perform Liquid-Liquid Extraction with an organic solvent and water/brine. product_solubility->extraction No distillation_check Is the product thermally stable? product_solubility->distillation_check Yes back_extraction Consider back-extraction or salting out to recover product. product_solubility->back_extraction end Purified Product extraction->end vacuum_distillation Perform Vacuum Distillation. distillation_check->vacuum_distillation Yes chromatography Use Column Chromatography for purification. distillation_check->chromatography No vacuum_distillation->end chromatography->end back_extraction->extraction

Caption: Decision workflow for selecting a DIBSO removal method.

References

Technical Support Center: Drying Wet Diisobutyl Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My diisobutyl sulfoxide has absorbed water. What general methods can I use to dry it?

A1: For high-boiling, hygroscopic liquids like sulfoxides, common drying techniques include:

  • Azeotropic Distillation: If this compound forms an azeotrope with an immiscible solvent that has a lower boiling point than water, this can be an effective method. The water is removed as the azeotrope.

  • Vacuum Distillation: Distillation under reduced pressure allows the solvent to boil at a lower temperature, which can be useful for thermally sensitive compounds. This method can be effective in removing water if there is a significant difference in the boiling points of water and this compound under vacuum.

  • Drying with Molecular Sieves: Molecular sieves, particularly 3Å or 4Å, are effective at trapping water molecules. This is a common and gentle method for drying solvents.

  • Drying over Solid Desiccants: Anhydrous calcium sulfate (Drierite™), calcium hydride, or other suitable desiccants can be used. The choice of desiccant depends on its reactivity with the sulfoxide.

Q2: Is this compound likely to be hygroscopic?

A2: While specific data is unavailable for this compound, its lower alkyl analogue, dimethyl sulfoxide (DMSO), is known to be highly hygroscopic, readily absorbing moisture from the atmosphere. It is therefore prudent to assume that this compound is also hygroscopic and should be handled under anhydrous conditions.

Q3: Can I dry this compound by heating it?

A3: Without knowing the thermal stability of this compound, heating should be approached with caution. DMSO, for example, can start to decompose near its boiling point at atmospheric pressure. It is recommended to determine the decomposition temperature of this compound before attempting to dry it by heating. If distillation is used, it is generally safer to perform it under vacuum to lower the required temperature.

Q4: What are the safety precautions I should take when drying this compound?

A4: Always consult the Safety Data Sheet (SDS) for this compound before handling. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Being aware of the flammability and potential decomposition products.

  • If using reactive drying agents like calcium hydride, ensure they are handled with care and quenched properly after use.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Solvent is still wet after drying with molecular sieves. 1. Insufficient amount of molecular sieves used.2. Molecular sieves were not properly activated.3. Insufficient contact time.1. Add more activated molecular sieves.2. Ensure molecular sieves are activated by heating in an oven (e.g., at 250-300°C for several hours under vacuum or with a nitrogen purge) and cooling in a desiccator before use.3. Allow the solvent to stand over the molecular sieves for a longer period (e.g., overnight), with occasional swirling.
The solvent decomposed during distillation. The distillation temperature was too high, exceeding the decomposition temperature of this compound.1. Use vacuum distillation to lower the boiling point.2. Perform a small-scale test to determine the thermal stability of your this compound before proceeding with a larger batch.
The drying agent appears to be reacting with the this compound. The chosen desiccant is not compatible with sulfoxides.1. Immediately stop the drying process.2. Research the compatibility of sulfoxides with different drying agents. For example, strongly acidic or basic desiccants may not be suitable. Molecular sieves are generally a good inert option.
Water content is not decreasing after azeotropic distillation. This compound may not form a suitable azeotrope with the chosen co-solvent, or the distillation setup is not efficient.1. Ensure you are using an appropriate co-solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene, though caution is advised with benzene due to its toxicity).2. Use a Dean-Stark apparatus to effectively remove the water-azeotrope mixture.

Experimental Protocols

Note: These are generalized protocols and must be adapted based on the specific properties of this compound.

Protocol 1: Drying with Molecular Sieves
  • Activation of Molecular Sieves: Place the required amount of 3Å or 4Å molecular sieves in a flask and heat in a glassware oven at a temperature of at least 250°C for a minimum of 4 hours under a vacuum or with a slow stream of dry nitrogen.

  • Cooling: Allow the molecular sieves to cool to room temperature in a desiccator.

  • Drying: Add the activated molecular sieves to the wet this compound in a dry flask. Use approximately 5-10 g of molecular sieves per 100 mL of solvent.

  • Incubation: Seal the flask and allow it to stand for at least 12 hours, with occasional gentle swirling.

  • Separation: Carefully decant or filter the dried this compound from the molecular sieves into a dry storage vessel.

Protocol 2: Drying by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried.

  • Initial Drying (Optional): For very wet solvent, it may be beneficial to pre-dry with a suitable desiccant (e.g., anhydrous sodium sulfate) and filter before distillation.

  • Distillation: Place the wet this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distilled this compound in a dry receiving flask. It is advisable to discard the initial and final fractions to ensure the purity of the main fraction.

  • Storage: Store the dried solvent over activated molecular sieves in a tightly sealed container.

Data Presentation

As no quantitative data for drying this compound is available, the following table for DMSO is provided for illustrative purposes to show the effectiveness of a drying agent.

Drying AgentInitial Water Content (ppm)Final Water Content (ppm)Contact Time (hours)
4Å Molecular Sieves~1000< 5024

This data is for dimethyl sulfoxide and should not be directly applied to this compound.

Mandatory Visualization

Drying_Method_Selection start Wet this compound hygroscopicity Assess Hygroscopicity start->hygroscopicity thermal_stability Is the thermal stability known? drying_agent_compatibility Is it compatible with common drying agents? thermal_stability->drying_agent_compatibility Yes vacuum_distillation Consider Vacuum Distillation thermal_stability->vacuum_distillation No hygroscopicity->thermal_stability molecular_sieves Use Molecular Sieves (3Å or 4Å) drying_agent_compatibility->molecular_sieves Yes azeotropic_distillation Consider Azeotropic Distillation drying_agent_compatibility->azeotropic_distillation No validate_method Validate chosen method (e.g., Karl Fischer titration) molecular_sieves->validate_method vacuum_distillation->validate_method azeotropic_distillation->validate_method end Dry this compound validate_method->end

Caption: Workflow for selecting a drying technique for this compound.

Preventing byproduct formation in Diisobutyl sulfoxide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot byproduct formation in reactions involving diisobutyl sulfoxide. The information provided is primarily based on the well-studied chemistry of its analogue, dimethyl sulfoxide (DMSO), due to the limited specific data on this compound. The principles and reaction mechanisms are directly comparable.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used and byproduct formation is a concern?

A1: this compound is primarily used in oxidation reactions, analogous to DMSO. The two most common reaction types where byproduct formation is a significant concern are Swern-type oxidations and Pummerer rearrangements.

Q2: What is the primary byproduct in the synthesis of this compound?

A2: this compound is synthesized by the oxidation of diisobutyl sulfide. The most common byproduct is the over-oxidation product, diisobutyl sulfone. Careful control of the oxidant stoichiometry and reaction temperature is crucial to minimize its formation.[1]

Q3: What are the typical byproducts in a Swern-type oxidation using this compound?

A3: By analogy to the Swern oxidation with DMSO, the expected byproducts are diisobutyl sulfide, carbon monoxide, carbon dioxide, and the corresponding salt of the amine base used (e.g., triethylammonium chloride).[2][3] At temperatures above -60°C, the formation of mixed thioacetals can become a significant side reaction.[4][5]

Q4: What byproducts can be expected in a Pummerer rearrangement with this compound?

A4: The Pummerer rearrangement of this compound in the presence of an activating agent like acetic anhydride is expected to generate an α-acyloxy thioether as the main product. Potential byproducts can include thioacetals and other rearranged species, depending on the specific substrate and reaction conditions.

Q5: How does the thermal stability of this compound compare to DMSO, and what are the decomposition byproducts?

A5: While specific data for this compound is scarce, it is expected to be less thermally stable than DMSO due to the bulkier isobutyl groups. The thermal decomposition of DMSO, which can be catalyzed by acids and bases, produces dimethyl sulfide, dimethyl disulfide, bis-(methylthio)methane, and formaldehyde.[6][7] Analogous byproducts, such as diisobutyl sulfide, would be expected from the decomposition of this compound, particularly at elevated temperatures.

Q6: What analytical techniques can be used to detect and quantify byproducts in this compound reactions?

A6: Common analytical methods for identifying and quantifying byproducts include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] Specific colorimetric and fluorescence-based assays have also been developed for the detection of sulfoxides and related compounds.[9][10]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Carbonyl Compound in a Swern-Type Oxidation

This guide addresses potential causes for low yields of the desired aldehyde or ketone in an oxidation reaction using this compound.

Troubleshooting Workflow

start Low Yield of Carbonyl Product q1 Was the reaction temperature strictly maintained below -60°C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the this compound of high purity? a1_yes->q2 res_thioacetal Probable Cause: Formation of mixed thioacetal byproducts at elevated temperatures. a1_no->res_thioacetal sol_temp Solution: Maintain strict temperature control, ideally between -78°C and -60°C. res_thioacetal->sol_temp a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the correct stoichiometry of reagents used? a2_yes->q3 res_impure Probable Cause: Contaminants in this compound (e.g., water) can interfere with the formation of the active oxidant. a2_no->res_impure sol_purify Solution: Purify this compound before use, for example, by distillation under reduced pressure. res_impure->sol_purify a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end If issues persist, consider alternative oxidation methods. a3_yes->end res_stoich Probable Cause: Incorrect stoichiometry can lead to incomplete reaction or side reactions. a3_no->res_stoich sol_stoich Solution: Carefully check and re-calculate the stoichiometry of all reagents. res_stoich->sol_stoich

Caption: Troubleshooting workflow for low yield in Swern-type oxidations.

Issue 2: Formation of Diisobutyl Sulfone during the Synthesis of this compound

This guide focuses on minimizing the formation of the over-oxidized byproduct, diisobutyl sulfone.

Troubleshooting Workflow

start Diisobutyl Sulfone Detected as Byproduct q1 Was the amount of oxidant carefully controlled? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the reaction temperature controlled? a1_yes->q2 res_oxidant Probable Cause: Excess oxidant leads to over-oxidation of the sulfoxide to the sulfone. a1_no->res_oxidant sol_oxidant Solution: Use a slight sub-stoichiometric amount of the oxidant and monitor the reaction progress. res_oxidant->sol_oxidant a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No end If sulfone formation persists, consider alternative oxidants with higher selectivity. a2_yes->end res_temp Probable Cause: Higher temperatures can increase the rate of over-oxidation. a2_no->res_temp sol_temp Solution: Conduct the oxidation at lower temperatures and ensure efficient heat dissipation. res_temp->sol_temp

Caption: Troubleshooting workflow for minimizing diisobutyl sulfone formation.

Quantitative Data

Due to the lack of specific quantitative data for this compound reactions in the literature, the following table provides expected trends and byproducts based on analogous DMSO reactions.

Reaction TypeKey ParameterEffect on Byproduct FormationExpected Major Byproducts
Swern-Type Oxidation TemperatureIncreasing temperature above -60°C significantly increases the formation of mixed thioacetals.Diisobutyl sulfide, CO, CO₂, Amine Salt, Mixed Thioacetals (at higher temps)
Purity of SulfoxideWater impurities can quench the activated sulfoxide, reducing the yield of the desired product.Unreacted starting material
Pummerer Rearrangement Activating AgentA more reactive activating agent can lead to a faster reaction but may also promote side reactions.Thioacetals, Rearrangement isomers
Synthesis of this compound Oxidant StoichiometryAn excess of the oxidizing agent will lead to an increased percentage of diisobutyl sulfone.Diisobutyl sulfone

Experimental Protocols

General Protocol for Swern-Type Oxidation of a Primary Alcohol

Disclaimer: This is a general protocol based on the Swern oxidation and should be adapted and optimized for specific substrates.

  • Preparation of the Activated Sulfoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78°C. To this solution, add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -60°C. Stir the mixture for 15 minutes.

  • Addition of the Alcohol: Add a solution of the primary alcohol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -60°C. Stir for 30 minutes.

  • Addition of the Base: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. The reaction is typically exothermic, so careful addition is necessary to keep the temperature below -60°C.

  • Quenching and Workup: After stirring for an additional 30 minutes at -78°C, allow the reaction to warm to room temperature. Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography.

Signaling Pathways and Workflows

Reaction Pathway of a Swern-Type Oxidation

cluster_activation Activation of this compound cluster_oxidation Oxidation of Alcohol This compound This compound Activated Sulfonium Salt Activated Sulfonium Salt This compound->Activated Sulfonium Salt + Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride Alkoxysulfonium Salt Alkoxysulfonium Salt Activated Sulfonium Salt->Alkoxysulfonium Salt + Alcohol Primary/Secondary Alcohol Primary/Secondary Alcohol Aldehyde/Ketone Aldehyde/Ketone Alkoxysulfonium Salt->Aldehyde/Ketone + Triethylamine Diisobutyl Sulfide Diisobutyl Sulfide Alkoxysulfonium Salt->Diisobutyl Sulfide

References

Optimizing Reaction Conditions in Diisobutyl Sulfoxide: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions when using Diisobutyl Sulfoxide (DIBSO). This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols in a user-friendly question-and-answer format to address specific challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise when working with DIBSO. The advice provided is based on established principles of sulfoxide chemistry, with specific considerations for the unique properties of DIBSO, such as its increased steric bulk and hydrophobicity compared to the more common Dimethyl Sulfoxide (DMSO).

Q1: My reaction is running significantly slower in DIBSO compared to DMSO. What could be the cause and how can I address it?

A1: The slower reaction rate is likely due to the increased steric hindrance from the bulky isobutyl groups on the sulfur atom in DIBSO. This can impede the approach of reactants to the sulfoxide oxygen or sulfur, which is often crucial in reactions where the sulfoxide acts as a catalyst or reagent.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition.

  • Prolong Reaction Time: If the reaction is clean but slow, extending the reaction time may be sufficient to achieve the desired conversion.

  • Screen Catalysts: If applicable, screen a panel of catalysts that may be less sensitive to steric bulk.

  • Re-evaluate Solvent Choice: If feasible, consider if a less sterically hindered sulfoxide or an alternative polar aprotic solvent is more suitable for your specific transformation.

Q2: I am having difficulty removing DIBSO from my reaction mixture during workup. What are the recommended procedures?

A2: The higher boiling point and increased lipophilicity of DIBSO compared to DMSO can make its removal challenging. Standard aqueous extractions may be less effective.

Recommended Workup Procedures:

  • Aqueous Washes: Dilute the reaction mixture with a nonpolar organic solvent (e.g., ethyl acetate, diethyl ether) and wash with copious amounts of water. Due to DIBSO's higher lipophilicity, more washes may be required than for DMSO.

  • Brine Washes: Following water washes, use brine (saturated aqueous NaCl solution) to further facilitate the removal of residual DIBSO from the organic phase.

  • Column Chromatography: If DIBSO persists, purification by column chromatography is often effective. DIBSO is a polar compound and will have a strong affinity for silica gel. A nonpolar eluent system can be used to elute your product while retaining the DIBSO on the column.

  • Lyophilization (Freeze-Drying): For non-volatile products, after initial aqueous extraction, the sample can be dissolved in a suitable solvent (e.g., a mixture of water and a miscible organic solvent) and lyophilized to remove the remaining DIBSO and solvent.

Q3: Are there any known side reactions or byproducts specific to using DIBSO in oxidation reactions?

A3: While specific literature on DIBSO-mediated oxidations is limited, byproducts analogous to those in DMSO-based oxidations (like the Swern-Moffatt oxidation) can be anticipated. The increased steric bulk of DIBSO may influence the distribution of these byproducts.

Potential Byproducts:

  • Diisobutyl Sulfide: The reduced form of DIBSO, which has a strong, unpleasant odor.

  • Pummerer Rearrangement Products: In the presence of an activating agent (like an acid anhydride), DIBSO can undergo Pummerer rearrangement, leading to the formation of α-acyloxy thioethers. The sterically hindered nature of DIBSO might suppress this pathway compared to DMSO.

  • Enol Ethers: In the oxidation of certain alcohols, the formation of enol ethers as byproducts is possible.

Q4: How should I purify DIBSO before use in a sensitive reaction?

A4: For reactions sensitive to water or other impurities, purification of DIBSO is recommended.

  • Drying: Dry DIBSO over a suitable drying agent such as calcium hydride (CaH₂) or molecular sieves (4Å).

  • Vacuum Distillation: Following drying, distill the DIBSO under reduced pressure to remove non-volatile impurities. Due to its high boiling point, vacuum distillation is necessary to prevent thermal decomposition.

Data Presentation

Table 1: Physical Properties of this compound vs. Dimethyl Sulfoxide

PropertyThis compound (DIBSO)Dimethyl Sulfoxide (DMSO)[1][2][3]
CAS Number 3085-40-367-68-5
Molecular Formula C₈H₁₈OSC₂H₆OS
Molecular Weight 162.29 g/mol 78.13 g/mol
Boiling Point 263.4 °C at 760 mmHg189 °C at 760 mmHg
Density 0.949 g/cm³1.1004 g/cm³
Flash Point 113.1 °C89 °C (closed cup)

Experimental Protocols

General Protocol for Oxidation of an Alcohol using a this compound-Based System (Hypothetical)

This protocol is adapted from the well-established Swern-Moffatt oxidation, with considerations for the use of DIBSO. Note: This is a generalized procedure and may require optimization for specific substrates.

1. Reagents and Setup:

  • This compound (DIBSO), freshly distilled under vacuum.

  • Activating agent (e.g., oxalyl chloride, trifluoroacetic anhydride).

  • Anhydrous dichloromethane (DCM) as the solvent.

  • Hindered non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

  • Substrate (primary or secondary alcohol).

  • An inert atmosphere (e.g., nitrogen or argon).

  • Dry glassware.

2. Procedure:

  • Set up a three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Dissolve the activating agent (e.g., 1.1 equivalents of oxalyl chloride) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • In the dropping funnel, prepare a solution of DIBSO (1.2 equivalents) in anhydrous DCM.

  • Add the DIBSO solution dropwise to the cooled solution of the activating agent, maintaining the temperature below -60 °C.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Dissolve the alcohol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below -60 °C.

  • After the addition is complete, stir the reaction at -78 °C for 30-60 minutes.

  • Add the hindered base (e.g., 3-5 equivalents of triethylamine) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature over 1-2 hours.

  • Quench the reaction by adding water.

  • Proceed with the workup as described in the FAQ section for removing DIBSO.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Cool Activating Agent in DCM to -78 °C C Add DIBSO to Activating Agent A->C B Prepare DIBSO in DCM B->C D Add Alcohol Substrate C->D E Add Hindered Base D->E F Warm to Room Temperature E->F G Quench with Water F->G H Aqueous Extraction G->H I Column Chromatography (if necessary) H->I J Characterize Product I->J

Caption: Workflow for a generic oxidation reaction using DIBSO.

troubleshooting_flowchart start Low Reaction Conversion? q1 Is the reaction clean (minimal byproducts)? start->q1 a1_yes Increase Temperature or Prolong Reaction Time q1->a1_yes Yes a1_no Consider Catalyst Screening or Alternative Solvent q1->a1_no No end_slow Monitor for Improvement a1_yes->end_slow end_side_reactions Re-evaluate Reaction Strategy a1_no->end_side_reactions

Caption: Troubleshooting guide for low conversion in DIBSO reactions.

References

Technical Support Center: Diisobutyl Sulfoxide (DIBSO) at High Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a significant lack of publicly available data on the specific thermal decomposition properties and high-temperature hazards of Diisobutyl sulfoxide (DIBSO). Much of the available information pertains to its lower homolog, Dimethyl sulfoxide (DMSO). While DIBSO and DMSO are both dialkyl sulfoxides, their thermal stabilities and reactivities at high temperatures may differ significantly due to the difference in their alkyl groups. The following information is largely based on the well-documented behavior of DMSO and general chemical principles for sulfoxides. This guidance should be used as a precautionary starting point, and it is crucial to conduct thorough safety assessments and small-scale testing before using DIBSO at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the potential hazards of using this compound (DIBSO) at high temperatures?

While specific data for DIBSO is unavailable, based on the behavior of Dimethyl sulfoxide (DMSO), the primary hazards at high temperatures are likely:

  • Thermal Decomposition: Sulfoxides can decompose at elevated temperatures. This decomposition can be exothermic, leading to a rapid increase in temperature and pressure (a runaway reaction), especially in a closed system. For DMSO, decomposition can begin near its boiling point (189 °C) and can be explosive.

  • Formation of Hazardous Byproducts: The decomposition of sulfoxides can generate flammable and toxic gases. For DMSO, these include dimethyl sulfide, dimethyl disulfide, formaldehyde, and sulfur oxides. Similar byproducts, such as isobutene, diisobutyl sulfide, and sulfur oxides, could potentially be formed from the decomposition of DIBSO.

  • Lowered Decomposition Temperature in the Presence of Contaminants: The thermal decomposition of DMSO is known to be catalyzed by acids, bases, and various other substances. This can significantly lower the temperature at which decomposition begins, increasing the risk of a runaway reaction even at temperatures below the boiling point of the sulfoxide. It is reasonable to assume that DIBSO may exhibit similar catalytic decomposition.

Q2: At what temperature does DIBSO start to decompose?

Q3: What substances are known to be incompatible with sulfoxides at high temperatures?

Based on data for DMSO, the following types of substances may promote hazardous reactions with DIBSO at high temperatures and should be handled with extreme caution:

  • Strong Acids and Bases: These can catalyze the decomposition of sulfoxides.

  • Oxidizing and Reducing Agents: May lead to highly exothermic or explosive reactions.

  • Acyl Halides and Acid Anhydrides: Can react violently with sulfoxides.

  • Metal Salts: Some metal salts can promote decomposition.

A comprehensive chemical compatibility check is essential before mixing DIBSO with other reagents at high temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Exotherm or Pressure Increase Runaway decomposition reaction.IMMEDIATE ACTION: If safe to do so, remove the heat source and apply cooling. Alert personnel and be prepared for emergency shutdown. PREVENTION: Always use the smallest possible scale for initial high-temperature experiments. Use a reaction calorimeter to determine the thermal profile of your reaction. Ensure adequate pressure relief for the reaction vessel.
Discoloration or Formation of Unidentified Byproducts Thermal decomposition of DIBSO or side reactions.Lower the reaction temperature. Analyze the byproducts to understand the decomposition pathway. Consider using a more thermally stable solvent.
Inconsistent Reaction Results Decomposition of DIBSO affecting the reaction medium.Monitor the purity of the DIBSO during the reaction. Use a lower reaction temperature or a shorter reaction time.

Experimental Protocols: A General Approach for High-Temperature Reactions with Sulfoxides

Given the lack of specific data for DIBSO, a detailed, validated experimental protocol cannot be provided. Instead, the following is a generalized workflow for safely approaching high-temperature reactions with sulfoxides of unknown thermal stability.

Workflow for Safely Evaluating High-Temperature Reactions in DIBSO

cluster_planning Phase 1: Hazard Assessment & Planning cluster_execution Phase 2: Small-Scale Experimentation cluster_scaleup Phase 3: Scale-Up Consideration lit_review Literature Review for DIBSO & Analogs thermal_analysis Perform Thermal Analysis (DSC/TGA) on Reaction Mixture lit_review->thermal_analysis If data is lacking safety_protocol Develop Detailed Safety Protocol thermal_analysis->safety_protocol small_scale Conduct Reaction on a Small Scale safety_protocol->small_scale monitoring Monitor Temperature, Pressure, and Off-gassing small_scale->monitoring analysis Analyze Products and Byproducts monitoring->analysis review Review Small-Scale Data analysis->review controlled_scaleup Controlled, Incremental Scale-Up review->controlled_scaleup If results are favorable final_protocol Finalize Standard Operating Procedure controlled_scaleup->final_protocol

Caption: A logical workflow for safely conducting high-temperature experiments with DIBSO.

Quantitative Data

Due to the absence of specific experimental studies on the thermal decomposition of this compound, a table of quantitative data cannot be provided. Researchers are strongly encouraged to perform their own thermal analysis (e.g., Differential Scanning Calorimetry and Thermogravimetric Analysis) on their specific reaction mixtures to determine the onset of decomposition and the heat of reaction.

For reference, here is a summary of thermal properties for Dimethyl sulfoxide (DMSO) . Note: This data is for DMSO and should NOT be directly applied to DIBSO.

PropertyValue (for DMSO)
Boiling Point189 °C
Onset of Decomposition (pure)~189 °C
Onset of Decomposition (with contaminants)Can be significantly lower
Hazardous Decomposition ProductsFormaldehyde, Methyl Mercaptan, Sulfur Oxides

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential catalytic decomposition pathway of a generic dialkyl sulfoxide at high temperatures, which may be applicable to DIBSO.

Catalytic Decomposition of Dialkyl Sulfoxides

DIBSO This compound (DIBSO) Decomposition Accelerated Decomposition DIBSO->Decomposition Thermal Energy Heat High Temperature Heat->Decomposition Catalyst Catalyst (Acid, Base, etc.) Catalyst->Decomposition Lowers Activation Energy Products Decomposition Products (e.g., Isobutene, Diisobutyl Sulfide, SOx) Decomposition->Products Runaway Runaway Reaction (Heat + Pressure) Decomposition->Runaway

Caption: Potential pathway for the accelerated decomposition of DIBSO at high temperatures.

Technical Support Center: Managing Diisobutyl Sulfoxide (DIBSO)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of Diisobutyl sulfoxide (DIBSO). The following troubleshooting guides and FAQs will help address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound (DIBSO) is hygroscopic?

A1: The hygroscopic nature of DIBSO means it readily attracts and absorbs moisture from the surrounding atmosphere.[1][2][3] This is a common characteristic of sulfoxides, including the well-studied analogue, Dimethyl sulfoxide (DMSO).[4][5] This absorbed water can alter the physical and chemical properties of the solvent, potentially impacting experimental outcomes.[1][6]

Q2: How can I properly store DIBSO to minimize water absorption?

A2: To minimize water absorption, DIBSO should be stored in an airtight container, such as a bottle with a secure cap, preferably with a PTFE liner.[1] It is also advisable to store the container in a cool, dry place.[1] For long-term storage or for highly sensitive applications, the use of a desiccator or placing desiccant pouches in a secondary sealed container is recommended.[7]

Q3: What are the potential consequences of using "wet" DIBSO in my experiments?

A3: Using DIBSO with a high water content can lead to several issues, including:

  • Altered Solubility: The polarity of the solvent changes with water content, which can affect the solubility of your compounds.[8][9]

  • Compound Degradation: The presence of water can promote the degradation of water-sensitive compounds.[8][9]

  • Inhibition of Water-Sensitive Reactions: If you are performing a reaction that is sensitive to water, such as those involving organometallics or strong bases, the water in the DIBSO can quench the reagents and inhibit the reaction.

  • Inaccurate Concentrations: The absorption of water will change the volume and therefore the concentration of any solutions prepared with DIBSO.

Q4: How can I determine the water content of my DIBSO?

A4: The most accurate and widely used method for determining the water content in organic solvents is Karl Fischer titration.[10][11][12] This technique can be performed using either volumetric or coulometric methods, depending on the expected water concentration.[12] For a non-destructive and rapid assessment, near-infrared (NIR) spectroscopy can also be utilized, though it may require calibration against a primary method like Karl Fischer titration.[8]

Troubleshooting Guide

Problem 1: I am observing poor solubility of my compound in DIBSO, even though it is reported to be soluble.

  • Possible Cause: The DIBSO may have absorbed a significant amount of water, altering its polarity and reducing its solvating power for your specific compound.

  • Solution:

    • Determine the water content of your DIBSO using Karl Fischer titration.

    • If the water content is high, dry the DIBSO using an appropriate method (see Experimental Protocols).

    • Attempt to dissolve your compound in the freshly dried DIBSO.

Problem 2: My water-sensitive reaction is failing or giving low yields when using DIBSO as a solvent.

  • Possible Cause: The DIBSO likely contains an unacceptable amount of water, which is interfering with your reaction.

  • Solution:

    • Ensure your DIBSO is freshly dried before use. It is best practice to dry the solvent immediately before setting up the reaction.

    • Handle the dried DIBSO under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent re-absorption of moisture.

    • Consider using a fresh, unopened bottle of anhydrous DIBSO for highly sensitive applications.

Problem 3: I am seeing inconsistencies in my results between different batches of DIBSO.

  • Possible Cause: Different batches of DIBSO may have varying water content due to differences in manufacturing, handling, or storage conditions.

  • Solution:

    • Establish a standard operating procedure for handling and storing DIBSO to ensure consistency.

    • Measure and record the water content of each new bottle of DIBSO before use.

    • If necessary, dry all batches of DIBSO to a consistent, low water content before use in your experiments.

Data Presentation

Table 1: Example Water Absorption of a Hygroscopic Solvent Over Time

Time Exposed to 50% Relative HumidityApproximate Water Content (ppm)
0 hours (freshly opened bottle)< 50
2 hours200
8 hours500
24 hours>1000

Note: This data is illustrative for a typical hygroscopic solvent and may not represent the exact behavior of DIBSO.

Table 2: Effectiveness of Different Drying Methods for Solvents

Drying MethodTypical Final Water Content (ppm)Time RequiredNotes
3Å Molecular Sieves< 3024-48 hoursRequires activation of sieves.[13]
Alumina50-10024 hoursLess effective for highly polar solvents.
Calcium Hydride< 2024 hoursReactive, not suitable for all solvents.

Experimental Protocols

Protocol 1: Drying DIBSO with 3Å Molecular Sieves
  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a flask.

    • Heat the sieves to 200-300°C under vacuum for at least 4 hours.[13]

    • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Drying Process:

    • Add the activated molecular sieves to the DIBSO in a sealed container (approximately 10-20% w/v).

    • Allow the mixture to stand for at least 24 hours.

    • For best results, gently agitate the mixture periodically.

  • Storage and Dispensing:

    • Store the dried DIBSO over the molecular sieves in a tightly sealed container.

    • When dispensing, use a dry syringe or cannula under an inert atmosphere to avoid introducing moisture.

Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric)
  • Instrument Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Condition the titration cell to ensure it is free of ambient moisture.[10] This is typically achieved by running the titrant until a stable, low drift is obtained.

  • Sample Preparation:

    • Using a dry syringe, carefully extract a known volume or weight of the DIBSO sample.[10]

    • Avoid introducing air bubbles into the syringe.

  • Titration:

    • Inject the DIBSO sample into the conditioned titration cell.

    • The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • The instrument software will then calculate the water content, usually in ppm or percent.

  • Quality Control:

    • Periodically run a water standard to verify the accuracy of the titration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_decision Decision Point cluster_action Action start Start: Receive/Open DIBSO check_water Measure Water Content (Karl Fischer) start->check_water is_dry Is Water Content < Specification? check_water->is_dry dry_solvent Dry DIBSO (e.g., with 3Å sieves) is_dry->dry_solvent No use_solvent Use in Experiment is_dry->use_solvent Yes dry_solvent->use_solvent

Caption: Workflow for handling hygroscopic DIBSO.

troubleshooting_workflow start Unexpected Experimental Result q1 Is the reaction water-sensitive? start->q1 q2 Is compound solubility a factor? q1->q2 No a1 Check water content of DIBSO q1->a1 Yes q2->a1 Yes a4 Re-evaluate compound purity and structure q2->a4 No a2 Dry DIBSO and re-run experiment a1->a2 a3 Check for other sources of water (reagents, glassware) a1->a3 end Problem Resolved a2->end

Caption: Troubleshooting experimental issues with DIBSO.

References

Technical Support Center: Diisobutyl Sulfoxide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diisobutyl sulfoxide by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying this compound?

A1: this compound, like other higher molecular weight sulfoxides, is expected to have a high boiling point at atmospheric pressure. Heating the compound to its atmospheric boiling point could lead to thermal decomposition.[1] Vacuum distillation reduces the pressure, which in turn lowers the boiling point, allowing for purification at a lower, safer temperature that minimizes the risk of degradation.[2]

Q2: At what temperature does this compound decompose?

Q3: What are the signs of decomposition during distillation?

A3: Signs of decomposition can include discoloration (yellowing or darkening) of the liquid, unexpected pressure fluctuations, gas evolution, and an unpleasant odor. If any of these are observed, it is recommended to immediately lower the heat and stop the distillation.

Q4: Can I use boiling chips for vacuum distillation of this compound?

A4: No, boiling chips are not effective under vacuum conditions.[4] To ensure smooth boiling and prevent bumping (sudden, violent boiling), a magnetic stir bar and a stirrer should be used.[4]

Q5: How can I estimate the boiling point of this compound at a specific vacuum pressure?

A5: A nomograph can be a useful tool to estimate the boiling point of a liquid at a reduced pressure if you know its boiling point at another pressure (e.g., atmospheric pressure).[2] While specific data for this compound is scarce, estimations based on structurally similar compounds can provide a starting point.

Troubleshooting Guide
Problem Possible Cause Solution
No Distillate Collected - Inadequate vacuum. - Insufficient heating. - Condenser temperature is too high.- Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly. - Gradually increase the heating mantle temperature. - Ensure a steady flow of cold coolant through the condenser.
Bumping/Uncontrolled Boiling - Lack of smooth boiling initiation.- Ensure the magnetic stir bar is spinning at an adequate and consistent speed.[4] - Use a Claisen adapter to prevent any bumped liquid from contaminating the distillate.[4]
Product is Discolored - Distillation temperature is too high, causing decomposition.- Reduce the heating mantle temperature. - Improve the vacuum to further lower the boiling point.
Fluctuating Vacuum Level - Leaks in the system. - Inconsistent pump performance.- Re-grease all ground glass joints and check for cracks in the glassware. - Check the vacuum pump oil and overall condition.
Foaming - Presence of volatile impurities or moisture.- Consider a pre-distillation step to remove highly volatile components at a lower temperature and higher pressure.
Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Magnetic stir bar and stir plate

  • Heating mantle with a controller

  • Vacuum pump

  • Vacuum tubing

  • Cold trap (recommended)

  • Glass wool for insulation

  • Grease for ground glass joints

Procedure:

  • Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly greased and securely clamped. A cold trap between the apparatus and the vacuum pump is highly recommended to protect the pump from corrosive vapors.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Initiate Stirring and Cooling: Begin stirring the solution and start the flow of coolant through the condenser.

  • Apply Vacuum: Gradually apply the vacuum to the system. Monitor the pressure using a manometer.

  • Heating: Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently with the heating mantle.

  • Distillation: Increase the temperature gradually until the this compound begins to boil and condense. Record the temperature at which the first drop of distillate is collected in the receiving flask. This is the boiling point at the recorded pressure.

  • Collection: Collect the purified this compound in the receiving flask. It may be beneficial to collect fractions, discarding the initial and final portions which may contain impurities.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool under vacuum. Once cooled, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump and disassembling the apparatus.

Illustrative Data

The following table provides estimated boiling points of this compound at various pressures. This data is illustrative and based on general principles for sulfoxides, as specific experimental values are not widely published.

Vacuum Pressure (mmHg)Estimated Boiling Point (°C)
760 (Atmospheric)> 200 (Decomposition likely)
10~120 - 130
5~105 - 115
1~80 - 90

Visualizations

experimental_workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown Procedure A Assemble Glassware B Add Crude this compound & Stir Bar A->B C Start Stirrer & Condenser Coolant B->C D Apply Vacuum C->D E Gently Heat the Flask D->E F Collect Purified Fractions E->F G Cool System Under Vacuum F->G H Vent to Atmospheric Pressure G->H I Disassemble Apparatus H->I troubleshooting_flowchart action action problem problem start Distillation Issue Occurs q1 Is distillate collecting? start->q1 q2 Is boiling smooth? q1->q2 Yes a1 Check vacuum & heat q1->a1 No q3 Is product clear? q2->q3 Yes a2 Check stir rate q2->a2 No a3 Reduce heat / improve vacuum q3->a3 No end Problem Resolved q3->end Yes a1->q1 a2->q2 a3->q3

References

Technical Support Center: Column Chromatography for Diisobutyl Sulfoxide (DIBSO) Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of Diisobutyl sulfoxide (DIBSO) using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIBSO) and why is it challenging to remove?

This compound (DIBSO) is a highly polar, high-boiling point organic solvent. Its properties are similar to Dimethyl sulfoxide (DMSO), often referred to as a "universal solvent" due to its ability to dissolve a wide range of compounds.[1][2] The high boiling point of DIBSO makes its removal by simple evaporation under reduced pressure difficult, especially for thermally sensitive compounds.[1][2] Its high polarity means it can adhere strongly to polar stationary phases or co-elute with polar products during normal-phase chromatography.

Q2: What is the fundamental principle for separating DIBSO from a product using column chromatography?

The separation relies on the significant polarity difference between DIBSO and the target compound.

  • In Normal-Phase Chromatography , which uses a polar stationary phase (like silica gel), DIBSO acts as a highly polar compound.[1][2] A non-polar mobile phase is used to first elute the less polar target compound, while the highly polar DIBSO is retained on the column. The polarity of the mobile phase can then be increased to wash the DIBSO off the column.

  • In Reverse-Phase Chromatography , which uses a non-polar stationary phase (like C18), the principle is inverted. A polar mobile phase (e.g., water) is used to wash out the highly polar DIBSO, while the non-polar target compound is retained on the column.[1][3] A less polar organic solvent is then used to elute the target compound.[3]

Q3: Which type of chromatography, normal-phase or reverse-phase, is better for removing DIBSO?

The choice depends on the polarity of your compound of interest.

  • If your compound is non-polar to moderately polar , normal-phase chromatography is generally effective. Your compound will elute before the highly polar DIBSO.

  • If your compound is highly polar and water-soluble , reverse-phase chromatography (or Solid Phase Extraction - SPE) is often a better choice.[3] This method prioritizes washing away the DIBSO with a polar solvent first.

Q4: Are there alternative methods to column chromatography for DIBSO removal?

Yes, several methods can be attempted before resorting to chromatography:

  • Aqueous Wash/Extraction: If your product is not water-soluble, you can dissolve the mixture in a water-immiscible organic solvent (like ethyl acetate) and wash it multiple times with a large volume of water. DIBSO is water-soluble and will partition into the aqueous layer.[2][4]

  • Precipitation: If your product has poor solubility in water, slowly adding a large amount of water to the DIBSO mixture may cause your product to precipitate, allowing for removal by filtration.[1][2]

  • Freeze-Drying (Lyophilization): For water-soluble compounds, dissolving the mixture in water and then freeze-drying can remove both water and DIBSO. It's often recommended to add extra water to prevent the sample from melting during the process.[1][3]

Troubleshooting Guide

Encountering issues during chromatographic purification is common. This guide addresses specific problems you might face when removing DIBSO.

Problem Possible Cause(s) Recommended Solution(s)
DIBSO co-elutes with my compound. The mobile phase polarity is too high, causing DIBSO to travel with the solvent front. The polarity of your compound and DIBSO are too similar for the chosen system.Normal-Phase: Start with a completely non-polar eluent (e.g., 100% Hexane or Heptane) to ensure DIBSO remains at the top of the column. Gradually increase polarity to elute your compound. Reverse-Phase: Ensure the initial wash is with a highly polar solvent (e.g., 100% water) to effectively remove all DIBSO before eluting your compound with an organic solvent.[3]
Broad peaks or significant peak tailing. Column Overload: Too much sample has been loaded onto the column.[5] Solvent Mismatch: The sample was loaded in a solvent stronger than the mobile phase, causing it to spread.[5] Poor Column Packing: Voids or channels in the stationary phase.Reduce the amount of sample loaded. Dissolve the crude sample in a minimal amount of a non-polar solvent (for normal-phase) or the initial mobile phase. Repack the column carefully to ensure a uniform bed.
High system backpressure. Column Frit Blockage: Particulates from the sample or solvent have clogged the column inlet.[6] Precipitation on Column: The compound or DIBSO precipitated upon contact with the mobile phase.Filter your sample before loading. Consider reversing the column (if permissible by the manufacturer) and flushing with a strong solvent to clear the frit.[5] Ensure your sample is fully dissolved in the loading solvent and that this solvent is miscible with the mobile phase.
Compound of interest does not elute from the column. Mobile Phase Too Weak: The eluent is not polar enough to move the compound down the column (normal-phase) or is too polar (reverse-phase).Normal-Phase: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in hexane) in your mobile phase. Reverse-Phase: Gradually decrease the polarity by increasing the organic solvent (e.g., acetonitrile or methanol in water) concentration.
Ghost peaks appear in the chromatogram. Contaminated Solvents: Impurities in the mobile phase or solvents used for sample preparation.[7] Carryover: Residue from a previous injection.[5]Use fresh, high-purity (HPLC-grade) solvents.[7] Run a blank injection (solvent only) to check for contamination.[5] Ensure the column is thoroughly flushed and regenerated between runs.

Experimental Protocols

Protocol 1: DIBSO Removal using Normal-Phase Flash Chromatography

This method is ideal for non-polar to moderately polar compounds.

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., 100% hexane).

  • Sample Preparation and Loading:

    • Dissolve the crude product containing DIBSO in a minimal amount of a solvent in which your product is soluble but that is non-polar (e.g., dichloromethane or toluene).

    • Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with a 100% non-polar solvent (e.g., hexane or heptane). This will wash any very non-polar impurities through the column while the DIBSO and your target compound remain adsorbed.

    • Gradually increase the mobile phase polarity by slowly introducing a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify which fractions contain your purified product.

    • After your product has eluted, the column can be flushed with a highly polar solvent (e.g., 50% ethyl acetate/hexane or methanol) to remove the retained DIBSO.

Protocol 2: DIBSO Removal using Reverse-Phase Solid-Phase Extraction (SPE)

This method is suitable for polar, water-soluble compounds.

Methodology:

  • Cartridge Conditioning:

    • Select a C18 SPE cartridge with a bed weight appropriate for your sample size.

    • Wash the cartridge with 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile).

    • Equilibrate the cartridge with 1-2 cartridge volumes of deionized water. Do not let the cartridge run dry.

  • Sample Preparation and Loading:

    • Dilute your sample containing DIBSO with water or the initial mobile phase.[3]

    • Slowly pass the diluted sample through the conditioned SPE cartridge. The non-polar compound of interest will be retained on the C18 stationary phase.

  • Washing (DIBSO Removal):

    • Wash the cartridge with 2-3 cartridge volumes of deionized water. This step is critical as it flushes the highly polar, water-soluble DIBSO through the cartridge to waste.[3]

  • Elution and Collection:

    • Elute the purified target compound from the cartridge using a small volume of a pure organic solvent such as methanol or acetonitrile.[3]

    • Collect the eluate. The solvent can then be removed under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes the key parameters for each chromatographic method.

Parameter Normal-Phase Chromatography Reverse-Phase Chromatography (SPE)
Stationary Phase Polar (e.g., Silica Gel, Alumina)Non-Polar (e.g., C18-bonded Silica)
Mobile Phase Non-Polar (e.g., Hexane, Ethyl Acetate)Polar (e.g., Water, Acetonitrile, Methanol)
DIBSO Elution Profile Elutes at high polarity . Retained strongly under non-polar conditions.Elutes at very high polarity . Washed out with water.[3]
Compound Elution Non-polar compounds elute first.Polar compounds elute first.
Best For... Non-polar to moderately polar compounds of interest.Polar, water-soluble compounds of interest.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

experimental_workflow start_node Start: Crude Product (with DIBSO) prep_node Sample Preparation (Dissolve or Dry Load) start_node->prep_node decision_node Select Method Based on Product Polarity prep_node->decision_node np_path Normal-Phase Chromatography decision_node->np_path Non-Polar Product rp_path Reverse-Phase SPE decision_node->rp_path Polar Product np_elute Elute with Non-Polar -> Polar Gradient np_path->np_elute rp_wash Wash with Water (Removes DIBSO) rp_path->rp_wash collect_node Collect & Analyze Fractions (TLC/HPLC) np_elute->collect_node rp_elute Elute Product with Organic Solvent rp_wash->rp_elute rp_elute->collect_node end_node End: Purified Product (DIBSO-free) collect_node->end_node

Caption: Workflow for DIBSO removal using chromatography.

troubleshooting_logic start Problem Observed coelution Co-elution of Product and DIBSO? start->coelution broad_peaks Broad Peaks or Peak Tailing? coelution->broad_peaks No sol_coelution_np Normal-Phase: Decrease initial eluent polarity. Use a shallower gradient. coelution->sol_coelution_np Yes (NP) sol_coelution_rp Reverse-Phase: Ensure thorough wash with 100% water before product elution. coelution->sol_coelution_rp Yes (RP) high_pressure High System Backpressure? broad_peaks->high_pressure No sol_broad Reduce sample load. Ensure sample solvent is weaker than mobile phase. broad_peaks->sol_broad Yes sol_pressure Filter sample before loading. Check for precipitation. Flush column. high_pressure->sol_pressure Yes ok No Issue high_pressure->ok No

Caption: Troubleshooting decision tree for DIBSO chromatography.

References

Technical Support Center: Scaling Up Reactions with Diisobutyl Sulfoxide as a Solvent

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Diisobutyl sulfoxide (DIBSO) as a solvent in chemical synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to address challenges encountered during the scaling up of reactions.

Disclaimer: Publicly available data on this compound is limited. Much of the guidance provided here is based on the well-documented properties and behaviors of its structural analog, Dimethyl Sulfoxide (DMSO).[1][2] Users should always conduct a thorough safety and hazard analysis for their specific reaction conditions before scaling up.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Comparative Properties of Sulfoxide Solvents

PropertyDimethyl Sulfoxide (DMSO)This compound (DIBSO) - Estimated
Molecular Weight 78.13 g/mol [3]190.33 g/mol
Boiling Point 189 °C[2][3]> 189 °C
Melting Point 18.5 °C[2]Likely lower than DMSO due to steric hindrance preventing efficient crystal packing
Density ~1.1 g/mL[1]Likely lower than DMSO
Viscosity Higher than many common solvents[2]Higher than DMSO
Solubility in Water Miscible[1][2]Likely lower than DMSO

Q2: What are the primary safety concerns when scaling up reactions in sulfoxide solvents like DIBSO?

Scaling up reactions with sulfoxide solvents introduces significant safety challenges, primarily related to thermal runaway reactions.[4][5][6]

  • Exothermic Decomposition: DMSO is known to decompose exothermically at elevated temperatures, and this decomposition can be catalyzed by acids, bases, or impurities.[2][5] This poses a significant risk of a runaway reaction, especially at a larger scale where heat dissipation is less efficient.[4]

  • Reactivity with Reagents: Sulfoxides can react violently with a range of chemicals, including electrophiles (like acyl chlorides) and strong oxidizing agents.[7] It is crucial to understand the reactivity of all components in your reaction mixture with the solvent itself.

  • Gas Evolution: Decomposition or side reactions can lead to the evolution of gas, which can rapidly pressurize a sealed reactor.[4]

Q3: How does the increased viscosity of DIBSO impact a scaled-up reaction?

The anticipated higher viscosity of DIBSO compared to DMSO can lead to several challenges at scale:

  • Inefficient Mixing: Proper mixing is critical for maintaining homogeneous temperature and concentration throughout the reactor. High viscosity can lead to localized "hot spots" where exothermic events can initiate a runaway reaction.

  • Reduced Heat Transfer: Viscous solutions have lower heat transfer coefficients, making it more difficult to both heat the reaction to the desired temperature and, more critically, to cool it down in the event of an exotherm.

  • Difficulties in Material Transfer: Pumping and transferring viscous liquids can be challenging and may require specialized equipment.

Q4: What are the best practices for removing DIBSO after a reaction?

Complete removal of high-boiling sulfoxide solvents can be challenging.[2] Based on methods for DMSO removal, the following strategies are recommended:

  • Aqueous Extraction: If your product is not water-soluble, repeated washing with water is an effective method to remove water-miscible sulfoxides.[8][9] Given the expected lower water solubility of DIBSO, this may be less efficient than with DMSO and may require larger volumes of water.

  • Solvent Extraction: Use a solvent in which your product is soluble but the sulfoxide is not. For DMSO, nonpolar solvents like hexane or heptane can be effective.[8]

  • Column Chromatography: For smaller scale purifications or to remove trace amounts of solvent, column chromatography can be used. The highly polar nature of sulfoxides means they will likely have a strong affinity for silica gel.

  • High-Vacuum Distillation: If your product is thermally stable, distillation of the solvent under high vacuum is a possibility. However, care must be taken to avoid reaching the decomposition temperature of the sulfoxide.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Reaction is sluggish or incomplete upon scale-up. - Inefficient mixing due to high viscosity.- Poor heat transfer leading to lower than expected internal temperature.- Increase stirrer speed and ensure adequate vortexing.- Use a reactor with baffles to improve mixing.- Monitor the internal reaction temperature directly, not just the heating bath temperature.
Difficulty maintaining temperature control (overshooting or exotherms). - Poor heat dissipation at larger scale.- Reaction exotherm is more significant than anticipated.- Reduce the rate of reagent addition.- Ensure the cooling system is appropriately sized for the scale and potential exotherm.- Dilute the reaction mixture to increase the heat capacity of the system.
Product isolation is difficult during workup. - Emulsion formation during aqueous extraction.- Product has some solubility in the aqueous phase along with the sulfoxide solvent.- Add brine to the aqueous washes to break emulsions and "salt out" the organic product.- Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.
Residual solvent remains in the product after purification. - High boiling point of the sulfoxide makes it difficult to remove by evaporation.- Strong intermolecular interactions between the product and the sulfoxide.- Co-evaporate with a lower-boiling solvent like toluene or water (if the product is not water-sensitive).- Lyophilization (freeze-drying) can be effective for removing residual sulfoxide from solid products.[8][9]

Experimental Protocols

General Protocol for Scaling Up a Reaction in this compound

This protocol provides a general framework. Specific parameters must be optimized for each individual reaction.

  • Safety First: Conduct a thorough literature search for all reagents and potential side reactions. Perform a risk assessment for the scaled-up procedure, paying close attention to potential thermal hazards.

  • Small-Scale Optimization: Fully optimize the reaction on a small scale (e.g., 1-5 g) to understand reaction kinetics, exotherms, and potential workup challenges.

  • Reactor Setup:

    • Choose a reactor with an appropriate volume to allow for headspace and potential foaming.

    • Ensure the reactor is equipped with an overhead stirrer capable of providing sufficient agitation for the viscous solution.

    • Use a calibrated temperature probe to monitor the internal reaction temperature.

    • Have a robust cooling system in place and ready for immediate use.

  • Reagent Addition:

    • Charge the reactor with the starting materials and this compound.

    • If one of the reagents is highly reactive or the reaction is exothermic, add it slowly via an addition funnel or syringe pump to maintain temperature control.

  • Reaction Monitoring:

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

    • Continuously monitor the internal temperature. Any unexpected rise in temperature should be addressed immediately by slowing or stopping the reagent addition and applying cooling.

  • Workup and Purification:

    • Cool the reaction mixture to a safe temperature before quenching or starting the workup.

    • Perform extractions in a separatory funnel of appropriate size. Be prepared for potential emulsion formation.

    • Follow the appropriate procedure for solvent removal as outlined in the FAQ section.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_scaleup Scale-Up cluster_workup Workup & Purification safety Risk Assessment small_scale Small-Scale Optimization safety->small_scale reactor_setup Reactor Setup small_scale->reactor_setup reagent_addition Controlled Reagent Addition reactor_setup->reagent_addition monitoring Reaction Monitoring reagent_addition->monitoring quench Reaction Quenching monitoring->quench extraction Aqueous/Solvent Extraction quench->extraction purification Product Purification extraction->purification solvent_removal Solvent Removal purification->solvent_removal Troubleshooting_Tree cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_solutions Potential Solutions start Issue Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction thermal_control Poor Thermal Control? start->thermal_control isolation_issue Isolation Issues? start->isolation_issue residual_solvent Residual Solvent? start->residual_solvent solution1 Improve Mixing Monitor Internal Temp incomplete_reaction->solution1 Yes solution2 Reduce Addition Rate Improve Cooling thermal_control->solution2 Yes solution3 Use Brine Back-Extract isolation_issue->solution3 Yes solution4 Co-evaporation Lyophilization residual_solvent->solution4 Yes

References

Validation & Comparative

Diisobutyl Sulfoxide vs. DMSO: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polar aprotic solvent is a critical decision that can significantly impact experimental outcomes. While dimethyl sulfoxide (DMSO) is a well-established and widely utilized solvent, alternatives such as diisobutyl sulfoxide (DIBSO) are emerging. This guide provides an objective comparison of these two sulfoxides, summarizing their physical and chemical properties, and discussing their potential applications, supported by available data.

Executive Summary

Dimethyl sulfoxide (DMSO) is a versatile and highly effective polar aprotic solvent with a broad range of applications in chemical synthesis, biological assays, and drug delivery. Its ability to dissolve a wide variety of polar and nonpolar compounds, coupled with its relatively low toxicity, has made it an indispensable tool in research and development.

This compound (DIBSO), a structural isomer of dibutyl sulfoxide, is a less-studied alternative. Its larger, branched alkyl groups are expected to confer different physical and chemical properties compared to the compact methyl groups of DMSO. While comprehensive experimental data for DIBSO is scarce, this guide will compare the known properties of both solvents and explore the potential implications of their structural differences.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of DIBSO and DMSO reveals significant differences that can influence their behavior as solvents.

PropertyThis compound (DIBSO)Dimethyl Sulfoxide (DMSO)
Molecular Formula C8H18OSC2H6OS
Molar Mass 162.29 g/mol 78.13 g/mol [1]
Appearance Not specifiedColorless liquid[1]
Density 0.949 g/cm³1.1004 g/cm³[1]
Boiling Point 263.4 °C at 760 mmHg189 °C (372 °F; 462 K)[1]
Melting Point Not specified19 °C (66 °F; 292 K)[1]
Flash Point 113.1 °C89 °C (192 °F)
Solubility in Water Not specifiedMiscible[1]

Key Observations:

  • Higher Boiling Point and Lower Density: DIBSO exhibits a significantly higher boiling point and a lower density compared to DMSO. The higher boiling point of DIBSO could be advantageous in reactions requiring elevated temperatures.

  • Steric Hindrance: The branched isobutyl groups in DIBSO are expected to create greater steric hindrance around the sulfinyl group compared to the methyl groups in DMSO. This could influence its coordination properties as a ligand and its effectiveness in solvating different molecules.

Solvent Properties and Applications

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and versatile polar aprotic solvent with a wide range of applications.

  • Chemical Synthesis: DMSO is frequently used as a solvent for a variety of organic reactions, including nucleophilic substitutions (e.g., Finkelstein reactions), eliminations, and oxidations (e.g., Swern and Moffatt oxidations). Its ability to dissolve a wide range of organic and inorganic compounds, including many salts, makes it particularly useful.

  • Drug Discovery and Development: In drug discovery, DMSO is the standard solvent for creating stock solutions of test compounds for high-throughput screening. Its miscibility with water and cell culture media allows for easy dilution to final testing concentrations. Furthermore, its ability to penetrate biological membranes has led to its use as a vehicle for topical and transdermal drug delivery.

  • Cryopreservation: DMSO is a widely used cryoprotectant, added to cell media to prevent the formation of ice crystals and protect cells from damage during freezing. A concentration of approximately 10% is commonly used for the cryopreservation of a variety of cell types.

This compound (DIBSO)

Information on the specific applications of DIBSO as a solvent is limited. However, based on its structure, some potential advantages and disadvantages can be inferred.

  • Potential for Altered Selectivity: The increased steric bulk of the isobutyl groups in DIBSO could lead to different selectivities in chemical reactions compared to DMSO. This might be advantageous in reactions where controlling the steric environment around a reactive center is crucial.

  • Modified Solubility Profile: The larger alkyl chains in DIBSO increase its hydrophobicity compared to DMSO. This could make it a more suitable solvent for reactions involving nonpolar substrates or for extraction processes where a less water-miscible solvent is desired.

  • Synthetic Intermediate: Currently, the primary documented use of DIBSO is as an intermediate in the synthesis of other molecules, rather than as a general-purpose solvent.

Experimental Protocols

Due to the extensive use of DMSO, numerous standardized experimental protocols are available. In contrast, specific, validated protocols for the use of DIBSO are not widely documented.

General Procedure for a Nucleophilic Substitution Reaction using DMSO

Reaction: Williamson Ether Synthesis

Reactants:

  • Sodium phenoxide (1.0 eq)

  • Ethyl iodide (1.1 eq)

  • DMSO (5 mL per 1 mmol of sodium phenoxide)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium phenoxide.

  • Add DMSO to the flask and stir the mixture until the sodium phenoxide is fully dissolved.

  • Slowly add ethyl iodide to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Williamson_Ether_Synthesis_Workflow A 1. Dissolve Sodium Phenoxide in DMSO B 2. Add Ethyl Iodide A->B C 3. Heat to 80°C for 4h B->C D 4. Work-up (Water/Ether Extraction) C->D E 5. Purification (Column Chromatography) D->E F Product (Phenetole) E->F

Figure 1: Workflow for Williamson Ether Synthesis using DMSO.
General Protocol for Cryopreservation of Mammalian Cells using DMSO

Materials:

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • DMSO (cell culture grade)

  • Cryopreservation vials

  • Controlled-rate freezing container

Procedure:

  • Prepare the cryopreservation medium: 90% FBS and 10% DMSO. Keep the medium on ice.

  • Harvest the cells by trypsinization or scraping.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in cold cryopreservation medium to a concentration of 1-5 x 10^6 cells/mL.

  • Aliquot the cell suspension into cryopreservation vials.

  • Place the vials in a controlled-rate freezing container and store at -80 °C for 24 hours. This allows for a slow cooling rate of approximately -1 °C/minute.

  • Transfer the vials to a liquid nitrogen tank for long-term storage.

Cell_Cryopreservation_Workflow cluster_preparation Preparation cluster_freezing Freezing cluster_storage Storage A Prepare Cryopreservation Medium (90% FBS, 10% DMSO) C Resuspend in Cryopreservation Medium A->C B Harvest and Pellet Cells B->C D Aliquot into Cryovials C->D E Slow Cool to -80°C (-1°C/min) D->E F Transfer to Liquid Nitrogen E->F

Figure 2: General workflow for mammalian cell cryopreservation.

Toxicity and Safety Considerations

DMSO:

  • DMSO is considered to have low toxicity. The median lethal dose (LD50) in rats is 14,500 mg/kg (oral).

  • A notable characteristic of DMSO is its ability to readily penetrate the skin. This property can be a double-edged sword, as it can facilitate the absorption of other, potentially toxic, substances dissolved in it. Therefore, appropriate personal protective equipment, including suitable gloves, should always be worn when handling DMSO.

  • Some individuals may experience a garlic-like taste in the mouth after skin contact with DMSO.

DIBSO:

Conclusion

DMSO remains the preeminent polar aprotic solvent in many research and development settings due to its exceptional solvating power, versatility, and well-characterized properties. Its utility in a vast array of chemical and biological applications is extensively documented.

This compound, on the other hand, represents a largely unexplored alternative. Its distinct structural features, particularly the sterically hindered sulfinyl group and increased hydrophobicity, suggest that it may offer unique advantages in specific applications. However, the current lack of comprehensive experimental data on its solvent properties, reactivity, and toxicity presents a significant barrier to its widespread adoption.

For researchers seeking to move beyond standard solvents, DIBSO may warrant investigation in niche applications where the specific properties arising from its branched structure could be beneficial. However, for most routine applications, DMSO remains the more practical and reliable choice, backed by a wealth of scientific literature and established protocols. Further research into the fundamental properties and applications of DIBSO is necessary to fully elucidate its potential as a viable alternative to DMSO.

Solvent_Property_Comparison cluster_DMSO DMSO cluster_DIBSO This compound DMSO_props Well-characterized Versatile High Polarity Miscible with Water Low Toxicity DIBSO_props Less Characterized Potentially Niche Applications Increased Steric Hindrance Increased Hydrophobicity Toxicity Data Lacking DMSO Dimethyl Sulfoxide DMSO->DMSO_props DIBSO This compound DIBSO->DIBSO_props

Figure 3: High-level comparison of DMSO and DIBSO properties.

References

A Comparative Guide to the Solvency Power of Diisobutyl Sulfoxide (DIBSO) and Dimethylformamide (DMF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical research, process development, and formulation science. A solvent's ability to dissolve a solute, its "solvency power," dictates reaction kinetics, product purity, and the ultimate bioavailability of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the solvency power of two polar aprotic solvents: Diisobutyl sulfoxide (DIBSO) and Dimethylformamide (DMF).

Quantitative Data Presentation

A solvent's interaction with a solute can be predicted with a high degree of accuracy using Hansen Solubility Parameters (HSP). These parameters are based on the principle that "like dissolves like" and deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The closer the HSP values of a solvent and a solute, the more likely the solute is to dissolve. The following table summarizes the HSP values for DIBSO and DMF.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
This compound (DIBSO) 16.310.56.1
Dimethylformamide (DMF) 17.413.711.3

Interpretation of Hansen Solubility Parameters:

The HSP data suggests that DMF has a higher overall polarity (δP) and a significantly greater propensity for hydrogen bonding (δH) compared to DIBSO. The dispersion forces (δD) are relatively similar. This indicates that DMF is likely to be a more effective solvent for highly polar and hydrogen-bonding solutes. Conversely, DIBSO, with its lower polarity and hydrogen bonding character, might be a more suitable solvent for less polar organic molecules.

The following table presents available experimental solubility data for two common active pharmaceutical ingredients in DMF. Unfortunately, corresponding data in DIBSO is not readily found in scientific literature, highlighting a gap in the current understanding of this solvent's capabilities.

SoluteSolventExperimental Solubility
NaproxenDMF~25 mg/mL
CarbamazepineDMF~25 mg/mL

Experimental Protocols

To experimentally determine and compare the solvency power of DIBSO and DMF, standardized solubility assays are employed. The two primary methods are kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay (High-Throughput Screening)

This method is often used in the early stages of drug discovery for rapid assessment.

Principle: A concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO) is added to the test solvent (DIBSO or DMF), and the concentration at which precipitation occurs is determined.

Detailed Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the test solvent (DIBSO or DMF) to create a range of concentrations.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.

  • Precipitation Detection: Analyze the wells for the presence of precipitate. This can be done visually or, more quantitatively, using a nephelometer to measure light scattering or a plate reader to measure absorbance after filtration.

  • Solubility Determination: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Thermodynamic (or Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound in a solvent and is considered the "gold standard."

Principle: An excess of the solid compound is equilibrated with the solvent until the solution is saturated. The concentration of the dissolved compound is then measured.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the test solvent (DIBSO or DMF).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A slurry of undissolved solid should remain.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solubility Calculation: The thermodynamic solubility is calculated from the measured concentration of the saturated solution.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to solvency power comparison.

Hansen_Solubility_Parameters cluster_Solvent Solvent Properties cluster_Solute Solute Properties DIBSO This compound (DIBSO) δD: 16.3, δP: 10.5, δH: 6.1 Prediction Solubility Prediction DIBSO->Prediction Compare HSP DMF Dimethylformamide (DMF) δD: 17.4, δP: 13.7, δH: 11.3 DMF->Prediction Compare HSP Solute Solute (e.g., API) δD, δP, δH Solute->Prediction Compare HSP Result Good Solubility (Similar HSPs) Prediction->Result Small Distance Poor_Result Poor Solubility (Dissimilar HSPs) Prediction->Poor_Result Large Distance

Caption: Hansen Solubility Parameter (HSP) based prediction of solubility.

Experimental_Workflow start Start stock_prep Prepare Compound Stock (e.g., in DMSO) start->stock_prep add_solvent Add Test Solvent (DIBSO or DMF) stock_prep->add_solvent equilibration Equilibrate (Shake, Incubate) add_solvent->equilibration separation Separate Solid & Liquid (Centrifuge/Filter) equilibration->separation analysis Analyze Supernatant/Filtrate (HPLC, LC-MS) separation->analysis end Determine Solubility analysis->end

Caption: General experimental workflow for determining thermodynamic solubility.

In the Shadow of a Workhorse: Unveiling the Uncharted Territory of Diisobutyl Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For decades, dimethyl sulfoxide (DMSO) has reigned supreme as a versatile and indispensable polar aprotic solvent in research and industry. Its remarkable ability to dissolve a wide array of polar and nonpolar compounds has cemented its role in applications ranging from drug delivery to electronics manufacturing. However, the broader family of sulfoxides, including lesser-known members like Diisobutyl sulfoxide (DBSO), remains largely in the shadow of their famous counterpart. This guide seeks to illuminate the comparative landscape of sulfoxides, with a focus on the advantages that bulkier sulfoxides might offer, while candidly addressing the significant gaps in experimental data for compounds like DBSO.

Currently, a comprehensive, data-driven comparison between this compound and other sulfoxides is challenging due to a notable lack of published experimental research on DBSO. While extensive data is available for DMSO, and some computational studies have shed light on other dialkyl sulfoxides like diethyl sulfoxide (DESO) and ethyl methyl sulfoxide (EMSO), the properties and potential advantages of DBSO remain largely theoretical.

A Tale of Two Sulfoxides: DMSO vs. Higher-Order Analogs

The primary structural difference between DMSO and sulfoxides like DBSO, DESO, and EMSO lies in the length and branching of the alkyl chains attached to the sulfinyl group. This variation in molecular architecture is predicted to influence several key physicochemical properties, which in turn would dictate their suitability for specific applications.

Physicochemical Properties: A Comparative Overview
PropertyDimethyl Sulfoxide (DMSO)Diethyl Sulfoxide (DESO) (Computational Data)Ethyl Methyl Sulfoxide (EMSO) (Computational Data)This compound (DBSO) (Hypothesized)
Molecular Weight ( g/mol ) 78.13106.1892.16162.30
Boiling Point (°C) 189Higher than DMSOHigher than DMSOSignificantly higher than DMSO
Melting Point (°C) 18.5Likely lower than DMSOLikely lower than DMSOLikely lower than DMSO
Density (g/mL) 1.100Similar to DMSOSimilar to DMSOLikely lower than DMSO
Viscosity HighHigher than DMSOHigher than DMSOSignificantly higher than DMSO
Polarity/Dipole Moment HighSimilar to DMSOSimilar to DMSOSimilar to DMSO
Solubility in Water MiscibleLikely miscibleLikely miscibleLower miscibility than DMSO
Toxicity LowUnknownUnknownUnknown

Note: Data for DESO and EMSO are based on computational simulations and should be interpreted with caution pending experimental verification. Properties for DBSO are hypothesized based on chemical trends.

Potential Advantages of this compound: A Theoretical Perspective

Based on its larger, bulkier isobutyl groups, DBSO is anticipated to exhibit several distinct properties that could translate into advantages over DMSO in specific contexts:

  • Higher Boiling Point and Lower Volatility: The increased molecular weight and van der Waals forces would almost certainly result in a higher boiling point and lower vapor pressure compared to DMSO. This could be advantageous in high-temperature reactions where solvent loss is a concern.

  • Reduced Hygroscopicity: The larger hydrophobic alkyl groups may reduce the tendency of DBSO to absorb water from the atmosphere, a known issue with DMSO that can interfere with moisture-sensitive reactions.

  • Differential Solubility: While still a polar aprotic solvent, the increased nonpolar character of DBSO would likely alter its solvency profile. It may be a better solvent for less polar compounds and could offer unique selectivity in extractions and crystallizations.

  • Potentially Lower Toxicity: While no toxicity data is available, the structural dissimilarity to DMSO could lead to a different toxicological profile. However, this is purely speculative and requires experimental validation.

The Experimental Void: A Call for Research

The lack of empirical data for this compound is a significant barrier to its adoption. To truly understand its potential, the scientific community needs access to fundamental experimental data.

Proposed Experimental Protocols for Comparative Analysis

To address this knowledge gap, the following experimental protocols are proposed to systematically compare DBSO with DMSO and other sulfoxides:

1. Determination of Physicochemical Properties:

  • Methodology: Standard analytical techniques would be employed to measure key properties.

    • Boiling Point: Determined using a distillation apparatus under controlled pressure.

    • Melting Point: Measured using a melting point apparatus.

    • Density: Determined using a pycnometer at various temperatures.

    • Viscosity: Measured with a viscometer at different temperatures.

    • Solubility: Quantified by determining the miscibility with a range of polar and nonpolar solvents, and the solubility of various solutes in DBSO.

    • Hygroscopicity: Assessed by measuring the rate of water absorption from a controlled atmosphere using Karl Fischer titration.

2. Solvent Performance in a Model Organic Reaction:

  • Methodology: A well-understood organic reaction, such as a nucleophilic substitution (e.g., a Finkelstein reaction), would be conducted in parallel in DMSO, DBSO, and other sulfoxides.

    • Reaction Setup: Identical reaction conditions (temperature, concentration of reactants, stirring rate) would be maintained for each solvent.

    • Monitoring: The reaction progress would be monitored over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Analysis: The reaction rates, yields, and impurity profiles would be compared to evaluate the impact of the solvent on the reaction outcome.

Visualizing the Sulfoxide Family: A Structural Comparison

The fundamental difference between these sulfoxides is their molecular structure, which dictates their properties.

A Comparative Analysis of the Oxidation Potentials of Dialkyl Sulfoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the oxidation potentials of common dialkyl sulfoxides, namely dimethyl sulfoxide (DMSO), diethyl sulfoxide (DESO), and di-n-butyl sulfoxide (DNSO). The electrochemical behavior of these compounds is critical in various applications, including their use as solvents in electrochemical studies and their role in drug metabolism and organic synthesis. This document summarizes experimental data, details the methodologies for their determination, and illustrates the experimental workflow.

Data Presentation: Oxidation Potentials of Dialkyl Sulfoxides

Compound NameStructureAnodic Peak Potential (Epa vs. SCE) [V]Notes
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO~1.82Experimentally determined.[1]
Diethyl Sulfoxide (DESO)(CH₃CH₂)₂SOEst. 1.85 - 1.95Estimated based on increased inductive effect of ethyl groups compared to methyl groups.
Di-n-butyl Sulfoxide (DNSO)(CH₃(CH₂)₃)₂SOEst. 1.90 - 2.00Estimated based on the greater inductive effect of n-butyl groups.

Note: Estimated values are theoretical and should be confirmed by experimental measurement.

Experimental Protocols: Determination of Oxidation Potentials by Cyclic Voltammetry

The determination of oxidation potentials for dialkyl sulfoxides is typically performed using cyclic voltammetry (CV). This electrochemical technique measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time.

Objective: To determine the anodic peak potential (Epa) of dialkyl sulfoxides.

Materials and Reagents:

  • Working Electrode: Glassy Carbon Electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) Electrode

  • Counter Electrode: Platinum wire

  • Potentiostat/Galvanostat

  • Electrochemical Cell

  • Dialkyl Sulfoxide (e.g., Dimethyl Sulfoxide)

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate - TBAP)

  • Solvent (e.g., Acetonitrile or the sulfoxide itself if in liquid form)

  • Inert Gas (e.g., Argon or Nitrogen)

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the chosen solvent (e.g., acetonitrile).

    • Dry the electrode completely.

  • Electrolyte Solution Preparation:

    • Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent.

    • Dissolve the dialkyl sulfoxide sample in the electrolyte solution to a final concentration of approximately 1-10 mM.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode immersed in the prepared sample solution.

    • Ensure the tip of the reference electrode is positioned close to the working electrode surface.

  • Deoxygenation:

    • Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry scan. A typical starting point would be:

      • Initial Potential: 0 V

      • Vertex Potential 1 (Anodic Limit): +2.0 V (or a potential sufficiently positive to observe the oxidation peak)

      • Vertex Potential 2 (Cathodic Limit): 0 V

      • Scan Rate: 100 mV/s

    • Initiate the scan and record the resulting voltammogram (a plot of current vs. potential).

    • Perform multiple cycles to ensure the reproducibility of the voltammogram.

  • Data Analysis:

    • From the obtained cyclic voltammogram, identify the anodic peak potential (Epa), which is the potential at which the oxidation peak current is at its maximum.[2][3][4]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the determination of the oxidation potential of a dialkyl sulfoxide using cyclic voltammetry.

experimental_workflow A Polish Working Electrode B Prepare Electrolyte & Sample Solution A->B C Assemble Electrochemical Cell B->C D Deoxygenate Solution C->D E Set CV Parameters (Potential Range, Scan Rate) D->E F Run Cyclic Voltammetry Scan E->F G Record Voltammogram F->G H Identify Anodic Peak Potential (Epa) G->H

Figure 1. Workflow for Determining Oxidation Potential.

References

Diisobutyl Sulfoxide: An Evaluation of Efficacy in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is paramount to the success of a chemical reaction. While Dimethyl sulfoxide (DMSO) is a widely used and well-characterized polar aprotic solvent, the exploration of alternatives with potentially advantageous properties is an ongoing endeavor in organic synthesis. This guide provides a comparative overview of Diisobutyl sulfoxide (DIBSO), examining its known properties and potential applications in specific reactions, while highlighting the current landscape of available experimental data.

This compound (DIBSO) is a dialkyl sulfoxide characterized by the presence of bulky isobutyl groups attached to the sulfur atom. This structural feature is anticipated to impart distinct steric and electronic properties compared to the less hindered DMSO, potentially influencing reaction kinetics, selectivity, and solubility profiles. However, a comprehensive evaluation of DIBSO's efficacy is currently limited by the scarcity of published experimental data.

Physicochemical Properties: A Comparative Look

A fundamental understanding of a solvent's physical properties is crucial for its application in chemical reactions. Below is a comparison of the available data for this compound against the well-established properties of Dimethyl sulfoxide (DMSO).

PropertyThis compound (DIBSO)Dimethyl Sulfoxide (DMSO)
CAS Number 3085-40-367-68-5
Molecular Formula C₈H₁₈OSC₂H₆OS
Molecular Weight 162.30 g/mol 78.13 g/mol
Density 0.949 g/cm³[1]1.1004 g/cm³
Boiling Point 263.4 °C at 760 mmHg[1]189 °C
Flash Point 113.1 °C[1]89 °C
Dipole Moment 3.90 D[2]3.96 D

The higher boiling point and flash point of DIBSO suggest its potential utility in reactions requiring elevated temperatures, offering a wider operational window compared to DMSO. The comparable dipole moment indicates that DIBSO is also a polar aprotic solvent, capable of dissolving a range of polar and nonpolar compounds.

Synthesis of this compound

DIBSO can be synthesized from Diisobutyl sulfide. One reported method involves the oxidation of Diisobutyl sulfide using a combination of dihydrogen peroxide and bromine in a biphasic system of dichloromethane and water. This procedure has been reported to yield DIBSO in high purity (96% chromatographic yield).[3]

G Diisobutyl sulfide Diisobutyl sulfide This compound This compound Diisobutyl sulfide->this compound H₂O₂, Br₂ CH₂Cl₂/H₂O, 20°C, 24h (96% Yield) G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation cluster_3 Analysis Reactant_A Reactant A Reaction_Vessel Reaction Vessel Reactant_A->Reaction_Vessel Reactant_B Reactant B Reactant_B->Reaction_Vessel DIBSO This compound (Solvent) DIBSO->Reaction_Vessel Heating Heating/Stirring Reaction_Vessel->Heating Monitoring Reaction Monitoring (TLC, GC-MS, etc.) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Yield Yield Calculation Characterization->Yield

References

A Head-to-Head Comparison of Diisobutyl Sulfoxide and NMP as Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact the efficiency of chemical reactions, the purity of the final product, and the overall safety and environmental footprint of a process. This guide provides a detailed, head-to-head comparison of Diisobutyl sulfoxide (DIBSO) and N-Methyl-2-pyrrolidone (NMP), two polar aprotic solvents, to aid in this crucial selection process.

While NMP has been a widely used solvent in the pharmaceutical industry for decades, concerns over its reproductive toxicity have led to increased regulatory scrutiny and a search for safer alternatives. DIBSO, a member of the sulfoxide family of solvents, presents a potential alternative. However, a comprehensive understanding of its properties and performance compared to the established benchmark of NMP is essential for its consideration in drug development and manufacturing. This guide synthesizes available data on their physicochemical properties, performance, safety, and environmental impact.

Physicochemical Properties: A Tabular Comparison

The fundamental properties of a solvent dictate its behavior and suitability for specific applications. The following table summarizes the key physicochemical properties of DIBSO, NMP, and for comparative context, Dimethyl sulfoxide (DMSO), a well-studied and structurally related solvent to DIBSO.

PropertyThis compound (DIBSO)N-Methyl-2-pyrrolidone (NMP)Dimethyl sulfoxide (DMSO)
CAS Number 3085-40-3872-50-467-68-5
Molecular Formula C8H18OSC5H9NOC2H6OS
Molecular Weight 162.29 g/mol 99.13 g/mol 78.13 g/mol
Boiling Point Data not readily available202-204 °C[1]189 °C[2][3]
Melting Point Data not readily available-24 °C18.5 °C[3]
Density Data not readily available1.028 g/cm³[1]1.100 g/cm³[3]
Solubility in Water Data not readily availableMiscible[1]Miscible[2][3]
Vapor Pressure Data not readily available0.29 mmHg at 20 °C0.42 mmHg at 20 °C[2]

Note: Comprehensive experimental data for this compound is not widely available in public literature. The table reflects this data gap. In contrast, NMP and DMSO are well-characterized solvents.

Performance as a Solvent

The efficacy of a solvent is determined by its ability to dissolve reactants, facilitate chemical transformations, and influence reaction rates and yields.

NMP is recognized for its exceptional solvency for a wide range of organic and inorganic compounds.[4] It is particularly effective in dissolving polymers and is used in the synthesis of various active pharmaceutical ingredients (APIs), including anticancer, anti-inflammatory, and antiviral drugs.[5] Its high boiling point makes it suitable for reactions requiring elevated temperatures.[4]

DIBSO , as a sulfoxide, is expected to exhibit strong solvating power for polar compounds, similar to DMSO. The branched isobutyl groups in DIBSO, compared to the methyl groups in DMSO, are likely to increase its lipophilicity and steric hindrance. This could influence its solubility profile, making it more suitable for less polar organic molecules. However, without direct experimental data, its performance in specific pharmaceutical syntheses remains largely theoretical. The significance of DIBSO in modern chemistry is primarily as a synthetic intermediate.[5]

DMSO , a close structural analog of DIBSO, is a powerful and versatile solvent used in a multitude of chemical reactions.[6][7] It is known to enhance the rates of certain reactions and is particularly useful in nucleophilic substitution reactions.[6] Its ability to dissolve a broad spectrum of compounds makes it a valuable solvent in drug discovery for high-throughput screening.[8]

Experimental Protocols

To facilitate a direct and objective comparison of these solvents in a laboratory setting, the following experimental protocols are provided.

Protocol 1: Determination of API Solubility

Objective: To quantitatively determine the solubility of a target Active Pharmaceutical Ingredient (API) in DIBSO and NMP at various temperatures.

Materials:

  • Target API

  • This compound (DIBSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Centrifuge

Procedure:

  • Prepare saturated solutions by adding an excess of the API to a known volume of each solvent (DIBSO and NMP) in separate vials.

  • Equilibrate the vials at a constant temperature (e.g., 25 °C, 37 °C) in a shaking incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.

  • Calculate the solubility of the API in each solvent at the tested temperature, expressed in mg/mL or mol/L.

Protocol 2: Evaluation of Solvent Performance in a Model Reaction

Objective: To compare the effect of DIBSO and NMP on the reaction rate and product yield of a representative chemical transformation relevant to pharmaceutical synthesis (e.g., a nucleophilic aromatic substitution or a coupling reaction).

Materials:

  • Reactants for the chosen model reaction

  • This compound (DIBSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessels (e.g., round-bottom flasks)

  • Magnetic stirrers and heating mantles

  • Inert atmosphere setup (if required)

  • Analytical instruments for reaction monitoring and product analysis (e.g., TLC, GC-MS, LC-MS, NMR)

Procedure:

  • Set up identical reactions in parallel, using DIBSO and NMP as the solvents. Ensure all other reaction parameters (temperature, reactant concentrations, catalyst loading, etc.) are kept constant.

  • Monitor the progress of each reaction over time by taking aliquots and analyzing them using an appropriate analytical technique (e.g., TLC or HPLC) to determine the consumption of starting materials and the formation of the product.

  • Once the reactions are complete (as determined by the consumption of the limiting reagent), quench the reactions and work up the product.

  • Isolate and purify the product from each reaction mixture.

  • Determine the yield of the purified product for each solvent.

  • Compare the reaction profiles (rate of reaction) and the final product yields obtained in DIBSO and NMP.

Safety and Environmental Impact

The safety and environmental profiles of solvents are of paramount importance in the pharmaceutical industry, which is increasingly adopting principles of green chemistry.

NMP is facing significant regulatory pressure due to its classification as a reproductive toxicant.[7] This has led to restrictions on its use and a drive to find safer alternatives. While it is biodegradable, its toxicity profile is a major drawback.[7]

DIBSO 's safety and environmental data are not extensively documented in publicly available literature. As a sulfoxide, it may share some of the characteristics of DMSO, which is generally considered to have low toxicity.[6] However, the specific toxicological and ecotoxicological properties of DIBSO need to be thoroughly investigated to establish it as a genuinely "greener" alternative. The branched alkyl chains in DIBSO might affect its biodegradability compared to the simpler DMSO.

DMSO is known for its low toxicity and is considered a safer alternative to many other polar aprotic solvents.[6] It is also biodegradable.[9] However, its ability to enhance the dermal absorption of other substances requires careful handling to avoid the transport of toxic materials through the skin.[6]

Visualizing the Solvent Selection Workflow

The process of selecting a suitable solvent for a pharmaceutical process is a multi-step endeavor that involves balancing various factors. The following diagram, generated using Graphviz, illustrates a typical workflow for solvent selection.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Process Optimization & Safety Assessment Define_Requirements Define Process Requirements (Solubility, Reaction Type, Temperature) Solvent_Database_Screening Computational & Database Screening (Physicochemical Properties, Safety Data) Define_Requirements->Solvent_Database_Screening Shortlist_Candidates Shortlist Potential Solvents (e.g., DIBSO, NMP, others) Solvent_Database_Screening->Shortlist_Candidates Solubility_Studies API Solubility Studies (Protocol 1) Shortlist_Candidates->Solubility_Studies Reaction_Screening Model Reaction Screening (Protocol 2) Shortlist_Candidates->Reaction_Screening Performance_Analysis Analyze Performance (Yield, Purity, Reaction Rate) Solubility_Studies->Performance_Analysis Reaction_Screening->Performance_Analysis Process_Optimization Process Optimization with Selected Solvent(s) Performance_Analysis->Process_Optimization Final_Solvent_Selection Final Solvent Selection Process_Optimization->Final_Solvent_Selection Toxicity_Assessment In-depth Toxicity & Environmental Impact Assessment Toxicity_Assessment->Final_Solvent_Selection

A typical workflow for solvent selection in pharmaceutical development.

Signaling Pathway for Solvent-Induced Cellular Response (Hypothetical)

While the specific signaling pathways affected by DIBSO are not well-documented, a general understanding of how a solvent might induce a cellular response can be visualized. The following diagram illustrates a hypothetical signaling cascade that could be initiated by a solvent interacting with a cell membrane, leading to changes in gene expression related to stress response or toxicity.

Signaling_Pathway Solvent Solvent (e.g., DIBSO, NMP) Cell_Membrane Cell Membrane Interaction Solvent->Cell_Membrane Membrane_Fluidity Alteration of Membrane Fluidity Cell_Membrane->Membrane_Fluidity Stress_Sensors Membrane Stress Sensors Membrane_Fluidity->Stress_Sensors Kinase_Cascade Kinase Cascade Activation (e.g., MAPK pathway) Stress_Sensors->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., AP-1) Kinase_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Altered Gene Expression (Stress Response, Apoptosis) Nucleus->Gene_Expression

Hypothetical signaling pathway of solvent-induced cellular stress.

Conclusion

The choice between this compound and NMP as a solvent in pharmaceutical applications requires a careful evaluation of multiple factors. NMP is a well-established solvent with proven efficacy but is hampered by significant safety concerns. DIBSO, as a potential alternative, remains largely uncharacterized in the public domain, making a direct, data-driven comparison challenging.

Based on the properties of its structural analog, DMSO, DIBSO is likely to be a potent polar aprotic solvent. Its larger alkyl groups may confer different solubility characteristics and a potentially more favorable safety profile than NMP, but this requires rigorous experimental verification.

For researchers and drug development professionals, the path forward involves a systematic evaluation of DIBSO and other potential NMP alternatives using standardized experimental protocols, such as those outlined in this guide. A thorough assessment of performance, safety, and environmental impact is crucial for the adoption of new, greener solvents that can meet the demanding standards of the pharmaceutical industry. The lack of comprehensive data on DIBSO underscores a clear need for further research to fully understand its potential as a viable and safer alternative to NMP.

References

A Comparative Guide to the Green Chemistry Metrics of Diisobutyl Sulfoxide and Traditional Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable practices in the chemical and pharmaceutical industries has led to a critical evaluation of the environmental impact of commonly used solvents. This guide provides a detailed comparison of the green chemistry metrics of Diisobutyl sulfoxide against a range of traditional solvents. By presenting quantitative data, experimental protocols, and clear visualizations, this document aims to assist researchers in making more environmentally conscious solvent choices.

Introduction to Green Chemistry Metrics

Green chemistry metrics are a set of principles and measurements used to quantify the environmental friendliness of chemical processes. Key metrics include:

  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy indicates less waste generation at the atomic level.

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process with less waste.

  • Process Mass Intensity (PMI): A metric developed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

Quantitative Comparison of Green Chemistry Metrics

The following tables summarize the key green chemistry metrics and physical properties of this compound compared to several traditional solvents.

Table 1: Green Chemistry Metrics

SolventAtom Economy (%)¹E-Factor²Process Mass Intensity (PMI)²
This compound 90.11%0.111.11
Dimethyl sulfoxide (DMSO)Varies by synthesisVaries by synthesisVaries by synthesis
AcetoneVaries by synthesisVaries by synthesisVaries by synthesis
EthanolVaries by synthesisVaries by synthesisVaries by synthesis
DichloromethaneVaries by synthesisVaries by synthesisVaries by synthesis
N,N-Dimethylformamide (DMF)Varies by synthesisVaries by synthesisVaries by synthesis
Tetrahydrofuran (THF)Varies by synthesisVaries by synthesisVaries by synthesis

¹ Atom Economy for the synthesis of the solvent itself. The calculation for this compound is based on the oxidation of diisobutyl sulfide with hydrogen peroxide. ² E-Factor and PMI are highly process-dependent. The values for this compound are calculated based on a specific synthetic protocol (see Experimental Protocols). For traditional solvents, these values can vary significantly based on the manufacturing process.

Table 2: Physical and Toxicological Properties

SolventMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)LD50 (Oral, Rat, mg/kg)
This compound 162.29Not AvailableNot AvailableNot Available
Dimethyl sulfoxide (DMSO)78.131891.10014,500[1]
Acetone58.08560.7845,800
Ethanol46.07780.7897,060
Dichloromethane84.93401.3261,600
N,N-Dimethylformamide (DMF)73.091530.9442,800
Tetrahydrofuran (THF)72.11660.8891,650

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of sulfoxides is the oxidation of their corresponding sulfides. The following protocol is based on a reported synthesis of this compound with a 96% yield.

Reaction:

(CH₃)₂CHCH₂SCH₂CH(CH₃)₂ + H₂O₂ → (CH₃)₂CHCH₂S(O)CH₂CH(CH₃)₂ + H₂O

Materials:

  • Diisobutyl sulfide (146.29 g/mol )

  • 30% Hydrogen peroxide (w/w) in water (H₂O₂) (34.01 g/mol )

  • Dichloromethane (solvent)

  • Water

Procedure:

  • Dissolve Diisobutyl sulfide in Dichloromethane in a round-bottom flask.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring at room temperature (20°C).

  • The reaction mixture is stirred for 24 hours.

  • After the reaction is complete, the organic layer is separated, washed with water, and dried.

  • The solvent is removed under reduced pressure to yield this compound.

Green Chemistry Metric Calculations for this compound Synthesis:

  • Atom Economy:

    • Molecular Weight of this compound = 162.29 g/mol

    • Molecular Weight of Diisobutyl sulfide = 146.29 g/mol

    • Molecular Weight of Hydrogen Peroxide = 34.01 g/mol

    • Atom Economy = [162.29 / (146.29 + 34.01)] * 100 = 90.11%

  • E-Factor (assuming 96% yield):

    • Mass of Diisobutyl sulfide = 146.29 g

    • Mass of 30% H₂O₂ solution = 113.37 g (containing 34.01 g H₂O₂)

    • Total mass of reactants = 146.29 g + 34.01 g = 180.3 g

    • Mass of this compound (product at 96% yield) = 162.29 g * 0.96 = 155.8 g

    • Mass of waste = (Total mass of reactants) - (Mass of product) = 180.3 g - 155.8 g = 24.5 g

    • E-Factor = Mass of waste / Mass of product = 24.5 g / 155.8 g = 0.157

  • Process Mass Intensity (PMI) (assuming solvent usage):

    • Assuming 5 mL of Dichloromethane (density = 1.326 g/mL) per gram of Diisobutyl sulfide.

    • Mass of Dichloromethane = 5 mL/g * 146.29 g * 1.326 g/mL = 968.9 g

    • Total mass in = Mass of reactants + Mass of solvent = 180.3 g + 968.9 g = 1149.2 g

    • PMI = Total mass in / Mass of product = 1149.2 g / 155.8 g = 7.38

Visualizing Process and Logic

The following diagrams illustrate the synthesis pathway for this compound and a decision-making workflow for selecting a green solvent.

Synthesis_of_Diisobutyl_Sulfoxide Diisobutyl_Sulfide Diisobutyl Sulfide Reaction Oxidation Reaction (20°C, 24h) Diisobutyl_Sulfide->Reaction Hydrogen_Peroxide Hydrogen Peroxide (30%) Hydrogen_Peroxide->Reaction Dichloromethane Dichloromethane (Solvent) Dichloromethane->Reaction Workup Workup (Separation, Washing, Drying) Reaction->Workup Product This compound Workup->Product Waste Aqueous Waste Solvent Waste Workup->Waste

Caption: Synthesis workflow for this compound.

Green_Solvent_Selection Start Start: Need a Solvent Assess_Performance Assess Performance Requirements (Solubility, Boiling Point, etc.) Start->Assess_Performance Identify_Alternatives Identify Potential Solvents (Traditional & Green Alternatives) Assess_Performance->Identify_Alternatives Evaluate_Green_Metrics Evaluate Green Chemistry Metrics (Atom Economy, E-Factor, PMI) Identify_Alternatives->Evaluate_Green_Metrics Assess_Toxicity Assess Toxicity & Environmental Impact (LD50, Biodegradability) Evaluate_Green_Metrics->Assess_Toxicity Select_Solvent Select Optimal Solvent Assess_Toxicity->Select_Solvent

Caption: Logical workflow for green solvent selection.

Comparative Analysis

This compound:

Based on the calculated Atom Economy of 90.11% for its synthesis via oxidation of the corresponding sulfide, this compound demonstrates high efficiency in incorporating reactant atoms into the final product. The primary by-product is water, which is environmentally benign. The calculated E-Factor and PMI are relatively low, suggesting a potentially green synthetic route, although these values are highly dependent on the specific process conditions, particularly solvent choice and quantity. A significant gap in the current knowledge is the lack of comprehensive toxicological and environmental fate data for this compound.

Traditional Solvents:

  • Dimethyl Sulfoxide (DMSO): Often considered a "greener" alternative to more hazardous solvents like DMF and NMP due to its lower toxicity.[1] It is a versatile solvent with a high boiling point, making it suitable for a range of reactions. However, its high boiling point can also make it energy-intensive to remove.[1] Life cycle assessments of DMSO have been conducted, particularly in the context of its recovery and reuse from wastewater, which can significantly improve its environmental profile.

  • Acetone: A widely used solvent with a relatively low boiling point, making it easy to remove. It is, however, highly flammable.

  • Ethanol: A bio-based solvent, often produced from fermentation, which can be a significant green advantage. It is generally considered to have low toxicity.

  • Dichloromethane, N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF): These solvents are highly effective for a wide range of chemical transformations but are associated with significant health and environmental concerns. Dichloromethane is a suspected carcinogen, DMF is a reproductive toxin, and THF can form explosive peroxides. Their use is increasingly being restricted, driving the search for safer alternatives.

Conclusion

This compound presents a promising profile from a green chemistry perspective based on its high atom economy of synthesis. However, a comprehensive assessment of its "greenness" is currently hampered by the lack of publicly available data on its physical properties, toxicity, and environmental fate.

For researchers and drug development professionals, the selection of a solvent should be a holistic process that considers not only performance in a specific application but also the entire life cycle, from synthesis to disposal. While traditional solvents like DMSO offer a balance of performance and relatively lower toxicity compared to more hazardous options, the exploration of novel, bio-based, and less toxic alternatives like this compound is crucial for the advancement of sustainable chemistry. Further research into the properties and environmental impact of this compound is warranted to fully evaluate its potential as a green solvent.

References

Safety Operating Guide

Prudent Disposal of Diisobutyl Sulfoxide: A General Protocol for Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal company for specific guidance on the disposal of diisobutyl sulfoxide. The information provided herein is intended as a general guide and should not replace professional consultation.

Core Principles of Chemical Waste Disposal

The disposal of any chemical, including this compound, should be approached with the assumption that it may be hazardous. Key considerations include the chemical's flammability, toxicity, and reactivity. Without a specific Safety Data Sheet (SDS) for this compound, a conservative approach is essential.

Step-by-Step General Disposal Procedure

The following table outlines a general, step-by-step procedure for the disposal of a potentially hazardous liquid chemical.

StepActionDetailed Methodology
1 Characterization and Segregation Determine the potential hazards of the waste. Since specific data for this compound is unavailable, it should be treated as a flammable and potentially toxic liquid. Segregate it from other waste streams to avoid accidental reactions.
2 Containerization Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and any known or suspected hazards (e.g., "Flammable Liquid").
3 Storage Store the sealed and labeled container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from heat sources, ignition sources, and incompatible chemicals.[1] Follow institutional guidelines for storage time limits.
4 Documentation Maintain a detailed record of the waste, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance and for the hazardous waste disposal company.
5 Arranging for Disposal Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.[2] Provide them with all available information about the chemical. Do not attempt to dispose of the chemical down the drain or in regular trash.[2]
6 Spill Response In the event of a spill, evacuate the area and alert your supervisor and EHS department.[2] If trained and equipped, handle small spills by absorbing the material with an inert absorbent (such as sand or vermiculite), collecting the absorbed material in a sealed container, and treating it as hazardous waste.[1][2] For large spills, await the response of trained professionals.[2]

Experimental Protocols for Safe Handling

When handling this compound or any chemical for which full hazard information is not available, adhere to the following general experimental protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot plates, and sparks, as the substance may be flammable.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.

Logical Workflow for Chemical Disposal

The following diagram illustrates a generalized decision-making workflow for the disposal of a chemical waste product in a laboratory setting.

ChemicalDisposalWorkflow General Chemical Disposal Workflow start Start: Chemical Waste Generated is_sds_available Is Safety Data Sheet (SDS) available for the chemical? start->is_sds_available consult_ehs Consult Environmental Health and Safety (EHS) Department is_sds_available->consult_ehs No follow_sds Follow Disposal Instructions in SDS Section 13 is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste: - Flammable - Potentially Toxic consult_ehs->treat_as_hazardous containerize Properly Containerize and Label follow_sds->containerize treat_as_hazardous->containerize store Store in Designated Hazardous Waste Area containerize->store arrange_disposal Arrange for Professional Disposal (via EHS or certified vendor) store->arrange_disposal end End: Waste Disposed arrange_disposal->end

Caption: A flowchart outlining the general decision-making process for chemical waste disposal in a laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.